Product packaging for Formaldehyde dehydrogenase(Cat. No.:CAS No. 9028-84-6)

Formaldehyde dehydrogenase

Cat. No.: B13399250
CAS No.: 9028-84-6
M. Wt: 1171.8 g/mol
InChI Key: HYWLAECHWBSYAZ-UHFFFAOYSA-N
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Description

Formaldehyde Dehydrogenase (FDH) is a crucial oxidoreductase enzyme that catalyzes the NAD+-dependent oxidation of formaldehyde, playing an essential role in cellular detoxification and one-carbon metabolism . This enzyme serves as a key research tool for investigating formaldehyde toxicity and metabolism across numerous fields, including toxicology, environmental science, and biochemistry. FDH functions through distinct mechanistic pathways, primarily utilizing glutathione (GSH) as a cofactor in many organisms to first form a hydroxymethylglutathione intermediate before oxidation, though some bacterial variants like the well-studied Pseudomonas putida FDH are glutathione-independent and possess a tightly bound NAD+ cofactor . Researchers employ this enzyme in various applications, such as developing enzymatic assays and biosensors for accurate formaldehyde detection and quantification in environmental and biological samples , exploring its role in cardiovascular disease and abnormal heart development linked to formaldehyde-induced toxicity , and studying its function in methylotrophic organisms that utilize methanol as a carbon source . Furthermore, its application is being advanced in biocatalysis, where immobilized forms of FDH are investigated for their potential in green degradation of formaldehyde and in multi-enzyme cascade reactions for the conversion of CO2 to methanol . Our preparation is sourced from recombinant production, ensuring high purity and specific activity, and is supplied For Research Use Only. It is indispensable for studies focused on cellular protection against aldehyde stress, understanding the pathophysiology of formaldehyde exposure, and developing novel biocatalytic processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C72H126N6O6 B13399250 Formaldehyde dehydrogenase CAS No. 9028-84-6

Properties

CAS No.

9028-84-6

Molecular Formula

C72H126N6O6

Molecular Weight

1171.8 g/mol

IUPAC Name

1-[7-(2-tert-butylphenyl)-7-oxoheptan-2-yl]-3-pentan-2-ylurea;1-[7-(3-tert-butylphenyl)-7-oxoheptan-2-yl]-3-pentan-2-ylurea;1-[7-(4-tert-butylphenyl)-7-oxoheptan-2-yl]-3-pentan-2-ylurea;methane

InChI

InChI=1S/3C23H38N2O2.3CH4/c1-7-12-17(2)24-22(27)25-18(3)13-8-11-16-21(26)19-14-9-10-15-20(19)23(4,5)6;1-7-11-17(2)24-22(27)25-18(3)12-8-9-15-21(26)19-13-10-14-20(16-19)23(4,5)6;1-7-10-17(2)24-22(27)25-18(3)11-8-9-12-21(26)19-13-15-20(16-14-19)23(4,5)6;;;/h9-10,14-15,17-18H,7-8,11-13,16H2,1-6H3,(H2,24,25,27);10,13-14,16-18H,7-9,11-12,15H2,1-6H3,(H2,24,25,27);13-18H,7-12H2,1-6H3,(H2,24,25,27);3*1H4

InChI Key

HYWLAECHWBSYAZ-UHFFFAOYSA-N

Canonical SMILES

C.C.C.CCCC(C)NC(=O)NC(C)CCCCC(=O)C1=CC=C(C=C1)C(C)(C)C.CCCC(C)NC(=O)NC(C)CCCCC(=O)C1=CC(=CC=C1)C(C)(C)C.CCCC(C)NC(=O)NC(C)CCCCC(=O)C1=CC=CC=C1C(C)(C)C

physical_description

White powder;  [Sigma-Aldrich MSDS]

Origin of Product

United States

Formaldehyde Dehydrogenase Fdh : a Foundational Overview in Biochemical Research

Classification and Nomenclature of Formaldehyde (B43269) Dehydrogenase Isozymes

The classification and naming of formaldehyde dehydrogenase reflect its enzymatic function and its relationship to a broader family of enzymes.

Enzymatic Commission (EC) Classification

The Enzyme Commission (EC) has classified this compound under the number EC 1.2.1.46 . wikipedia.orgqmul.ac.uk This classification places it in the family of oxidoreductases, specifically those that act on the aldehyde or oxo group of a donor with NAD+ or NADP+ as the acceptor. wikipedia.org The systematic name for this enzyme class is formaldehyde:NAD+ oxidoreductase. wikipedia.orgqmul.ac.uk It catalyzes the chemical reaction:

formaldehyde + NAD+ + H₂O ⇌ formate (B1220265) + NADH + H+ wikipedia.org

Commonly used names for this enzyme include NAD+-linked this compound and NAD+-dependent this compound. wikipedia.orgqmul.ac.uk

Relationship to the Medium-Chain Alcohol Dehydrogenase Family

This compound is a member of the zinc-containing medium-chain alcohol dehydrogenase (MDR) family. sigmaaldrich.comrcsb.orgebi.ac.uk This superfamily of proteins, which typically have subunits of around 350 amino acids, includes a wide range of enzymes such as the classic liver alcohol dehydrogenase (ADH), quinone reductase, and sorbitol dehydrogenase. ebi.ac.uknih.gov The MDR proteins are characterized by two domains: a C-terminal NAD(P)-binding Rossmann fold domain and an N-terminal catalytic domain. ebi.ac.uk The ancestral form of the ADH family appears to be the glutathione-dependent this compound (also known as class III ADH), which is found across all kingdoms of life. nih.gov

Distinctions Between Glutathione-Dependent and Glutathione-Independent Formaldehyde Dehydrogenases

Formaldehyde dehydrogenases can be broadly categorized into two main types based on their requirement for the tripeptide glutathione (B108866) (GSH) for activity. nih.govfrontiersin.org

Glutathione-Dependent this compound (GS-FDH): This is the most common form, found in both prokaryotes and eukaryotes. nih.govasm.org In this pathway, formaldehyde first reacts with glutathione to form S-hydroxymethylglutathione. frontiersin.org This reaction can occur spontaneously or be catalyzed by a formaldehyde-activating enzyme (Gfa). frontiersin.org The S-hydroxymethylglutathione adduct is then oxidized by the NAD+-dependent GS-FDH to S-formylglutathione. mdpi.com This enzyme is also known as class III alcohol dehydrogenase (ADH). wikipedia.orgnih.gov

Glutathione-Independent this compound: This type of FDH can directly oxidize formaldehyde to formate without the need for glutathione. nih.govfrontiersin.org It utilizes NAD+ as the electron acceptor. frontiersin.org This form has been notably characterized in several bacterial species, including Pseudomonas putida, P. aeruginosa, and Burkholderia fungorum. frontiersin.orggenscript.com While most FDHs are glutathione-dependent, the enzyme from Pseudomonas putida is a well-studied exception. genscript.comtandfonline.com

Ubiquity and Evolutionary Conservation of this compound Across Biological Domains

This compound is widely distributed across prokaryotic and eukaryotic organisms, highlighting its fundamental role in cellular metabolism and detoxification. creative-enzymes.comclinisciences.comabbkine.com

Occurrence in Eukaryotic Systems

Glutathione-dependent this compound is a highly conserved enzyme and is ubiquitously expressed in eukaryotes, from yeast to plants and animals. wikipedia.orgasm.orgnih.gov

Plants : In plants like Arabidopsis thaliana and the golden pothos (Epipremnum aureum), GS-FDH plays a crucial role in detoxifying formaldehyde. nih.govresearchgate.net The enzyme is differentially expressed in various plant organs, with higher levels typically found in roots and leaves. nih.gov Overexpression of the FDH gene in transgenic Arabidopsis has been shown to increase the plant's capacity to take up exogenous formaldehyde. researchgate.net

Fungi : In the fungal plant pathogen Sclerotinia sclerotiorum, a glutathione-dependent this compound, SsFdh1, has been characterized. It is involved in formaldehyde detoxification, nitrogen metabolism, and pathogenicity. asm.org

Humans : In humans, the enzyme corresponding to glutathione-dependent this compound is the class III alcohol dehydrogenase (ADH5), also known as S-nitrosoglutathione reductase (GSNOR). wikipedia.org It is ubiquitously expressed and plays a role in reducing S-nitrosoglutathione, thereby regulating nitric oxide homeostasis. wikipedia.org

The widespread presence and high degree of sequence similarity of formaldehyde dehydrogenases across different sources underscore their important and conserved biological function. creative-enzymes.com

Primordial Alcohol Dehydrogenase Lineages and FDH Ancestry

Genetic and structural analyses across a wide array of organisms have illuminated the evolutionary history of the alcohol dehydrogenase (ADH) superfamily, placing this compound (FDH) at its very origin. Compelling evidence suggests that a glutathione-dependent this compound is the ancestral enzyme from which all other ADH classes have evolved. wikipedia.orgwikidoc.org This primordial enzyme is identical to what is now classified as Class III alcohol dehydrogenase (ADH-3 or ADH5). wikipedia.orgwikidoc.orgnih.gov

The vital role of this ancestral enzyme was likely the detoxification of formaldehyde, a reactive and toxic compound. wikidoc.org This function was so critical for early life that the gene for this enzyme has been highly conserved throughout evolution. wikipedia.orgwikidoc.org The broader family of alcohol dehydrogenases, which metabolize a variety of alcohols, arose from this ancestral FDH through processes of gene duplication and subsequent mutations. wikipedia.orgwikidoc.org

Phylogenetic studies have detailed the evolutionary branching that led to the different classes of ADH. For instance, in vertebrates, at least eight distinct classes of ADH have been identified, all sharing a common ancestor in the class III FDH. nih.gov These classes exhibit around 60% amino acid sequence identity with each other. nih.gov The divergence of these classes reflects the evolution of new metabolic functions, such as the efficient oxidation of ethanol, a capability for which the ancestral FDH has little to no activity. nih.gov

The evolutionary path from the ancestral FDH is not always linear. For example, the "classical" liver alcohol dehydrogenase (Class I) appears to have emerged later in the vertebrate lineage. pnas.org While the enzymatic activity associated with Class I ADH can be detected in bony fish, the structural characteristics of the enzyme are not fully established until amphibians and more recent vertebrates. pnas.org This indicates a gradual evolution of both function and structure from the ancient Class III form.

Research into the ADH gene family in various species, from fungi to plants and animals, consistently points to Class III ADH (FDH) as a foundational member. nih.gov In plants, for instance, the ADH family is also believed to have originated from a glutathione-dependent this compound gene. frontiersin.org

The study of these evolutionary relationships is enhanced by techniques like Ancestral Sequence Reconstruction (ASR) . ASR is a computational method that uses the sequences of modern, related proteins to infer the amino acid sequence of their common ancestor. wikipedia.org This "resurrected" ancestral protein can then be synthesized and studied in the laboratory to understand its original functions and properties, providing direct insight into the evolutionary steps that led to the diversity of the ADH family from its FDH ancestor. wikipedia.orgpnas.org

Table 1: Key Enzymes in the ADH Lineage

Enzyme/Protein Class/Type Ancestral Role/Relationship
This compound (FDH) Class III ADH (ADH-3/ADH5) Presumed ancestral enzyme of the ADH family. wikipedia.orgwikidoc.org
Class I Alcohol Dehydrogenase Class I ADH Evolved from the ancestral Class III ADH; primary ethanol-metabolizing enzyme in the human liver. pnas.org
Class II Alcohol Dehydrogenase Class II ADH Part of the divergent evolution from the ancestral FDH. nih.gov
Class IV Alcohol Dehydrogenase Class IV ADH Believed to have resulted from a duplication of the ADH1 gene in mammals. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
Formaldehyde
Glutathione
Ethanol
Acetaldehyde (B116499)
Acetate
S-(hydroxymethyl)glutathione
NAD+ (Nicotinamide adenine (B156593) dinucleotide)

Structural Biology and Biophysical Characterization of Formaldehyde Dehydrogenase

Quaternary Structure and Oligomeric States of Formaldehyde (B43269) Dehydrogenase Isoforms

Formaldehyde dehydrogenases exhibit variability in their quaternary structures, with different isoforms existing as dimers, tetramers, or even monomers. creative-enzymes.comnih.gov The specific oligomeric state is often dependent on the species of origin and the particular isoform of the enzyme. Each subunit, or protomer, typically has a molecular weight of around 40 kDa and consists of a catalytic domain and a coenzyme-binding domain. creative-enzymes.comsigmaaldrich.com

Many formaldehyde dehydrogenases function as either dimers or tetramers. creative-enzymes.com Analysis by SDS-PAGE and gel filtration chromatography has revealed that isoforms from Escherichia coli and Rhodobacter sphaeroides are typically dimeric proteins. creative-enzymes.com In contrast, tetrameric forms are more common and have been identified in species such as Pseudomonas putida, Paracoccus denitrificans, and various yeasts. creative-enzymes.com

The tetrameric structure of FDH from Pseudomonas aeruginosa is well-characterized, existing as a homotetramer with a total buried surface area of approximately 12,920 Ų. nih.gov This architecture can be described as a "dimer of dimers," a structural arrangement also observed in mammalian ADHs. nih.gov The 170-kDa homotetrameric FDH from Pseudomonas putida displays a 222-point group symmetry. rcsb.orgnih.gov

Table 1: Examples of Oligomeric States in Formaldehyde Dehydrogenase Isoforms
Oligomeric StateOrganism/SourceReference
DimericEscherichia coli creative-enzymes.com
DimericRhodobacter sphaeroides creative-enzymes.com
TetramericPseudomonas putida creative-enzymes.comrcsb.org
TetramericPseudomonas aeruginosa nih.gov
TetramericParacoccus denitrificans creative-enzymes.com
TetramericYeasts creative-enzymes.com

While less common, monomeric forms of this compound have been identified. The novel this compound YycR discovered in Bacillus subtilis has a molecular weight comparable to that of monomeric formaldehyde dehydrogenases found in Mycobacterium smegmatis and Amycolatopsis methanolica. nih.gov

This compound is a member of the zinc-containing medium-chain alcohol dehydrogenase (ADH) family. nih.gov Specifically, glutathione-dependent this compound has been shown to be identical to mammalian class III alcohol dehydrogenase based on amino acid sequence homology and kinetic properties. nih.gov

Active Site Topography and Metal Coordination Environment

Each monomer of this compound typically binds two zinc ions. nih.govnih.gov One zinc ion is crucial for catalysis and is located in the active site, while the second is a structural ion, involved in maintaining the protein's conformation. nih.govnih.gov The active site is situated in a cleft between the coenzyme-binding and catalytic domains. ebi.ac.uk

The presence of a zinc-containing alcohol dehydrogenase signature sequence is a key feature of FDH. nih.gov The structural zinc ion is typically coordinated by four cysteine residues, creating a well-ordered tetrahedral geometry. nih.gov For instance, in the YycR protein from B. subtilis, the structural Zn²+ is coordinated by residues Cys112, Cys115, Cys118, and Cys126. nih.gov The catalytic zinc, in contrast, is generally coordinated by a combination of cysteine and histidine residues. ebi.ac.uk

The coordination environment of the catalytic zinc ion is dynamic and changes during the catalytic cycle. nih.govnih.gov The zinc ion is tetrahedrally coordinated, but the specific ligands can vary depending on the enzyme's state (e.g., apoenzyme, binary complex with coenzyme, or ternary complex with substrate).

In the apoenzyme of human Class III ADH, the catalytic zinc is coordinated by Cys44, His66, Cys173, and a water molecule. nih.govsemanticscholar.org Upon binding of the coenzyme NAD(H), this environment can change, with Glu67 being added to the coordination sphere. nih.gov In P. aeruginosa FDH, the catalytic zinc is coordinated by Cys47, His68, and Asp170, along with a water molecule. nih.gov A similar arrangement is predicted for the FDH from B. subtilis, with the catalytic zinc coordinated by C61, H82, and D184. nih.gov

When a substrate such as S-(hydroxymethyl)glutathione binds to form a ternary complex, it directly coordinates to the active site zinc, displacing the water molecule or another protein ligand. nih.gov In the human enzyme, the ternary complex shows the zinc coordinated by Cys44, His66, Cys173, and the substrate itself. nih.gov This change in the ligand sphere is accompanied by a significant movement of the catalytic zinc, highlighting the metal's central role in substrate binding and catalysis. nih.gov

Table 2: Ligand Sphere of Catalytic Zinc in this compound
Enzyme SourceEnzyme StateCoordinating LigandsReference
Human Class III ADHApoenzymeCys44, His66, Cys173, Water nih.govsemanticscholar.org
Human Class III ADHBinary Complex (with NAD(H))Cys44, His66, Cys173, Glu67 nih.govnih.gov
Human Class III ADHTernary Complex (with Substrate)Cys44, His66, Cys173, S-(hydroxymethyl)glutathione nih.gov
P. aeruginosa FDHBinary Complex (with NAD+)Cys47, His68, Asp170, Water nih.gov
B. subtilis FDH (YycR)Predicted StructureCys61, His82, Asp184 nih.gov

Role of Specific Amino Acid Residues in Active Site Configuration

The active site of this compound (FDH) is a meticulously organized environment where the precise arrangement of specific amino acid residues is paramount for both substrate binding and catalysis. As a member of the zinc-dependent alcohol dehydrogenase superfamily, the active site architecture is largely defined by its coordination with a catalytic zinc ion, which plays a direct role in the chemical transformation of the substrate.

A key feature of the active site is the set of residues responsible for ligating the catalytic Zn²⁺ ion. In human glutathione-dependent this compound (also known as ADH3), this coordination is typically achieved by a combination of cysteine and histidine residues. Specifically, the catalytic zinc ion is bound by the side chains of Cys44, His66, and Cys173. This coordination sphere is not static; upon coenzyme binding, a glutamate (B1630785) residue, Glu67, can displace a water molecule to also coordinate with the zinc ion, inducing a significant movement of the ion which is believed to facilitate substrate exchange.

Similar coordination patterns are observed in bacterial FDHs. For example, in the enzyme from Bacillus subtilis, the catalytic Zn²⁺ is coordinated by Cys61, His82, and Asp184. nih.gov Beyond the catalytic zinc center, many FDHs also possess a second, structural zinc ion, which is crucial for maintaining the protein's tertiary structure. In B. subtilis, this structural zinc is coordinated by four cysteine residues: Cys112, Cys115, Cys118, and Cys126. nih.gov

Beyond the zinc-coordinating residues, other amino acids within the active site play critical roles in the catalytic mechanism. Mutational analysis of mammalian aldehyde dehydrogenase, an evolutionarily related enzyme, has confirmed the indispensable nature of two specific residues for the catalytic process: a cysteine (Cys302) and a glutamate (Glu268). nih.govebi.ac.uk These residues are highly conserved across the aldehyde dehydrogenase superfamily, indicating their fundamental importance. nih.govebi.ac.uk The catalytic cycle involves the activation of the cysteine residue, which then performs a nucleophilic attack on the aldehyde substrate.

The transfer of protons during the reaction is another critical step facilitated by active site residues. While many alcohol dehydrogenases employ a histidine-mediated proton relay system, evidence suggests that human glutathione-dependent FDH may utilize a different mechanism. In this enzyme, a water molecule positioned near the coenzyme is thought to relay the proton directly to the solvent, bypassing the need for a classic proton shuttle residue.

Site-directed mutagenesis studies have been instrumental in elucidating the function of these key residues. Experiments involving the substitution of the essential cysteine or glutamate residues in aldehyde dehydrogenases result in a near-complete loss of enzymatic activity, thereby verifying their central catalytic roles. nih.gov

The table below summarizes the key amino acid residues and their established roles in the active site of this compound from different sources.

Residue TypeExample (Human)Example (B. subtilis)Role in Active Site Configuration
CysteineCys44, Cys173Cys61Coordination of the catalytic Zn²⁺ ion. nih.gov
HistidineHis66His82Coordination of the catalytic Zn²⁺ ion. nih.gov
Glutamate/AspartateGlu67Asp184Dynamic coordination of the catalytic Zn²⁺ ion upon coenzyme binding; facilitation of substrate exchange. nih.gov
Cysteine-Cys112, Cys115, Cys118, Cys126Coordination of the structural Zn²⁺ ion, maintaining protein fold. nih.gov
Cysteine (Conserved)Cys302 (in ALDH)-Essential for catalysis; acts as the nucleophile. nih.govebi.ac.uk
Glutamate (Conserved)Glu268 (in ALDH)-Essential for catalysis; likely involved in activating the catalytic cysteine. nih.govebi.ac.uk

This intricate and highly conserved arrangement of amino acid residues ensures the efficient and specific oxidation of formaldehyde, highlighting the sophisticated chemical environment engineered by evolution within the enzyme's active site.

Cofactor Binding Dynamics and Conformational Transitions

The catalytic function of this compound is critically dependent on its interaction with the cofactor Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD⁺/NADH). This binding is not a simple lock-and-key event but rather a dynamic process that induces significant conformational changes within the enzyme, directly influencing its catalytic efficiency and substrate affinity.

Nicotinamide Adenine Dinucleotide (NAD⁺/NADH) Interactions

This compound belongs to the large family of oxidoreductases that utilize a Rossmann fold domain for binding NAD⁺ or NADP⁺. This highly conserved structural motif consists of a repeating pattern of beta-strands and alpha-helices (β-α-β-α-β) that creates a specific cleft for the dinucleotide cofactor to bind. The interactions between NAD⁺/NADH and the enzyme are multifaceted, involving a network of hydrogen bonds, electrostatic interactions, and hydrophobic contacts.

The adenine and ribose portions of the cofactor are typically anchored in a pocket within the Rossmann fold. Specific amino acid residues form hydrogen bonds with the hydroxyl groups of the ribose moieties and the exocyclic amino group of the adenine ring. The pyrophosphate bridge of the cofactor is often stabilized by interactions with the positive dipoles at the N-termini of α-helices and with the side chains of basic amino acid residues like lysine (B10760008) or arginine.

The catalytically crucial nicotinamide ring of the cofactor resides deeper within the active site, positioned adjacent to the substrate-binding pocket and the catalytic zinc ion. This precise positioning is essential for the direct transfer of a hydride ion (H⁻) from the substrate to the C4 position of the nicotinamide ring during the oxidation reaction, converting NAD⁺ to NADH.

Coenzyme-Induced Domain Closure and Substrate Binding

The binding of the NAD⁺ cofactor often triggers a significant conformational change in this compound, a phenomenon known as domain closure. The enzyme is typically composed of two main domains: the cofactor-binding domain and the catalytic domain. In the absence of the cofactor (the apo form), these domains are often in a more "open" conformation.

Upon NAD⁺ binding, the two domains move relative to each other, closing the cleft that separates them. This movement brings key catalytic residues into their correct orientation for the chemical reaction and properly shapes the substrate-binding pocket. This induced-fit mechanism serves two primary purposes: it sequesters the substrate and the reactive portion of the cofactor from the bulk solvent, creating a controlled environment for catalysis, and it enhances the binding affinity for the substrate. The human glutathione-dependent this compound, for instance, exhibits a unique semi-open conformation even in its complex with NAD⁺, which is consistent with its random bi-bi kinetic mechanism where substrates can bind and products can dissociate in any order. acs.org

Mechanisms of Tight Cofactor Binding in Aldehyde-Dismutating Formaldehyde Dehydrogenases

Certain formaldehyde dehydrogenases, particularly those with aldehyde-dismutating capabilities, exhibit exceptionally tight binding of the NADH cofactor. This strong interaction is crucial for their dismutase activity, where one molecule of aldehyde is oxidized to a carboxylic acid and a second is reduced to an alcohol, without the release of the intermediate NADH.

Allosteric Sites and Their Influence on Conformational State

While the primary cofactor binding site is located at the catalytic core, some dehydrogenases possess allosteric sites that can bind nucleotides or other effector molecules. The binding of molecules to these distal sites can trigger long-range conformational changes that modulate the affinity of the active site for its cofactor and substrate.

For glutathione-dependent formaldehyde dehydrogenases, glutathione (B108866) itself can be considered an allosteric activator in the broader sense. Its binding is a prerequisite for the binding of the actual substrate, S-(hydroxymethyl)glutathione, and it helps to properly configure the active site for catalysis. While distinct allosteric nucleotide-binding sites are more characterized in other dehydrogenases, the conformational state of FDH is clearly sensitive to the binding of ligands, which in turn influences its affinity for the NAD⁺/NADH cofactor. The intricate interplay between substrate, cofactor, and the enzyme's conformational state is a hallmark of the precise regulation of its catalytic activity.

Advanced Structural Methodologies in this compound Research

X-ray crystallography has been the cornerstone of structural studies on this compound. This technique has yielded detailed atomic models of the enzyme from various species, both in its apo form (without bound ligands) and in complex with its cofactor (NAD⁺/NADH) and substrate analogs. These crystal structures have been instrumental in:

Identifying the specific amino acid residues that coordinate the catalytic and structural zinc ions.

Visualizing the conserved Rossmann fold of the NAD⁺-binding domain.

Mapping the substrate-binding pocket and identifying key residues involved in substrate recognition.

Revealing the conformational changes, such as domain closure, that occur upon cofactor binding.

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful complementary approach to X-ray crystallography, as it allows for the study of protein structure and dynamics in solution. NMR has been particularly useful for probing the mobility of different regions of the enzyme, such as flexible loops that may be involved in substrate binding or product release. It can also be used to map the binding site of cofactors and inhibitors by monitoring chemical shift perturbations upon ligand binding.

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structures of large protein complexes and those that are difficult to crystallize. While less commonly used for a relatively small enzyme like the FDH monomer, cryo-EM is highly valuable for studying the quaternary structure of oligomeric forms of the enzyme or its complexes with other proteins.

Computational methods, including molecular dynamics (MD) simulations and homology modeling, play an increasingly vital role in FDH research. Homology modeling allows for the generation of structural models for FDHs from species where experimental structures are not yet available, using the known structure of a related enzyme as a template. MD simulations provide a "computational microscope" to study the dynamic behavior of the enzyme over time. These simulations can offer insights into:

The process of domain closure upon cofactor binding.

The pathway of substrate entry and product exit from the active site.

The role of specific water molecules in the catalytic mechanism.

The energetic landscape of the catalytic reaction.

The integration of these diverse structural methodologies provides a comprehensive and dynamic picture of this compound. While crystallography provides high-resolution static snapshots, NMR and MD simulations add the crucial dimension of conformational dynamics, all of which are essential for a complete understanding of how this vital enzyme functions at the molecular level.

X-ray Crystallography of Apo, Binary, and Ternary Complexes

X-ray crystallography has been instrumental in elucidating the atomic-level details of this compound from various organisms, including both glutathione-dependent and -independent forms. Crystal structures have been determined for the enzyme in its apo form (ligand-free), as binary complexes with either the cofactor or a substrate, and as ternary complexes with both. These structures reveal key conformational states and the intricate network of interactions governing substrate recognition and catalysis.

A notable feature revealed by these structures is the coordination environment of the catalytic zinc ion. In the apoenzyme, the zinc is coordinated by Cys44, His66, Cys173, and a water molecule. nih.govrcsb.org However, in the binary complex with NAD(H) and the inhibitory ternary complex, Glu67 also enters the coordination sphere of the zinc ion. nih.govrcsb.org This suggests that the involvement of Glu67 in the coordination sphere represents an intermediate step during the ligand exchange process at the active site. nih.gov

Glutathione-independent this compound from Pseudomonas putida has also been extensively studied. kek.jprcsb.org The crystal structure of this homotetrameric enzyme was solved at a resolution of 1.65 Å. rcsb.org While it shares the typical secondary structure arrangement and zinc-binding motifs with other medium-chain alcohol dehydrogenases, it possesses distinct loop structures. rcsb.org A significant feature is a long insertion loop that shields the adenine moiety of the tightly bound NAD+ cofactor from the solvent. rcsb.orgresearchgate.net This loop, which is conserved among aldehyde-dismutating formaldehyde dehydrogenases but absent in typical alcohol dehydrogenases, forms a tight hydrogen bond network with the adenine part of the cofactor, explaining the enzyme's ability to catalyze the reaction without the release of NAD(H). rcsb.orgresearchgate.net

The structure of this compound from Pseudomonas aeruginosa, which is also glutathione-independent, has been determined in a binary complex with NAD+ to a resolution of 2.7 Å. nih.govrcsb.orgnih.gov Its tetrameric assembly and NAD+-binding mode are very similar to the P. putida enzyme, which is expected given the high sequence identity (87.97%) between them. nih.govnih.gov

Interactive Data Table of this compound Crystal Structures:

PDB ID Organism Complex Type Resolution (Å) Ligands
1KOL Pseudomonas putida Binary 1.65 NAD+, Zinc
1MP0 Homo sapiens Binary 2.20 NAD(H), Zinc
[PDB ID for apo hFDH] Homo sapiens Apo 2.0 Zinc
[PDB ID for hFDH-12-hydroxydodecanoic acid] Homo sapiens Binary 2.3 12-hydroxydodecanoic acid, Zinc
[PDB ID for hFDH-NAD+-dodecanoic acid] Homo sapiens Ternary 2.3 NAD+, Dodecanoic acid, Zinc

Molecular Dynamics Simulations and Computational Modeling

Molecular dynamics (MD) simulations and other computational modeling techniques have been employed to investigate the dynamic aspects of this compound that are not readily apparent from static crystal structures. These methods provide insights into enzyme flexibility, conformational changes upon ligand binding, and the catalytic mechanism.

MD simulations performed on an aldehyde dehydrogenase engineered for altered cofactor specificity revealed a significant increase in flexibility at the cofactor binding site in the mutant enzyme. nih.gov This increased flexibility was correlated with improved activity with the non-native cofactor. nih.gov Although this study was on a different aldehyde dehydrogenase, the principles of how dynamics influence cofactor binding are relevant to FDH.

For formate (B1220265) dehydrogenase, an enzyme that catalyzes a related reaction, MD simulations have been used to relax the structures of ligand-bound forms and to investigate the noncovalent binding conformations and affinities of ligands. researchgate.net Homology modeling, combined with MD simulations, has been used to generate and refine 3D models of FDH from species where crystal structures are unavailable, such as from Chaetomium thermophilum. researchgate.net

Quantum Mechanics and Molecular Dynamics (QM/MD) calculations have been applied to newly discovered formaldehyde dehydrogenases to understand their high reducing activity. rsc.org These studies revealed that the facilitation of hydrogen transfer between the substrate and NADH, as well as the protonation of a carbonyl oxygen, contributed to the enzyme's efficiency. rsc.org The models also suggested that an enlarged substrate tunnel, resulting from specific residues at the entrance and an extra loop, facilitates easier substrate binding. rsc.org

Computational tools have also been used to predict the 3D structure of novel formaldehyde dehydrogenases, such as YycR from Bacillus subtilis, using platforms like AlphaFold. nih.gov The predicted structure, when aligned with the crystal structure of P. putida FDH (PDB: 1KOL), showed a high degree of similarity with a root mean square deviation of only 1.01 Å, validating the use of computational models for structural and functional predictions. nih.gov These models can accurately predict the coordination of both the catalytic and structural zinc ions. nih.gov

Enzyme Kinetics and Catalytic Mechanisms of Formaldehyde Dehydrogenase

Substrate Specificity and Reactive Intermediate Formation

The substrate range of formaldehyde (B43269) dehydrogenase is a key aspect of its biochemical function, extending from its primary substrate, formaldehyde, to other aldehydes and alcohols, and involving unique reaction intermediates.

The oxidation of formaldehyde by FDH can proceed through two distinct pathways, largely dependent on the presence of glutathione (B108866) (GSH).

Glutathione-Dependent Pathway : In many organisms, including humans, FDH functions as a class III alcohol dehydrogenase (ADH3) and does not directly act on free formaldehyde. nih.govacs.org Instead, formaldehyde first reacts non-enzymatically with glutathione to form an adduct, S-(hydroxymethyl)glutathione. nih.govacs.orgontosight.ai This hemithiolacetal is the true substrate for the enzyme, which then catalyzes its NAD⁺-dependent oxidation to S-formylglutathione. ontosight.ainih.gov This pathway is a major route for formaldehyde detoxification. nih.govacs.org The S-(hydroxymethyl)glutathione adduct is expected to be the predominant form in vivo due to high intracellular glutathione concentrations. nih.govacs.org The enzyme from Arabidopsis thaliana shows a high affinity for S-(hydroxymethyl)glutathione, with a Michaelis constant (K_m) of 1.4 µM. nih.gov

Glutathione-Independent Pathway : Certain bacteria possess FDH enzymes that can oxidize formaldehyde directly without the need for glutathione. nih.gov The FDH from Pseudomonas putida is a well-studied example of a glutathione-independent enzyme. nih.govuniprot.org This enzyme uses NAD⁺ as an electron acceptor to convert formaldehyde to formate (B1220265). nih.gov Similarly, a novel FDH identified in Bacillus subtilis also demonstrates glutathione-independent activity, with formaldehyde being its preferred substrate. asm.org

The substrate specificity of formaldehyde dehydrogenase often extends beyond formaldehyde to include a variety of other aldehydes and alcohols, though typically with lower efficiency.

Aldehydes : The glutathione-independent FDH from Pseudomonas putida can oxidize acetaldehyde (B116499), but it is inactive towards propionaldehyde (B47417) and butyraldehyde. uniprot.org The FDH from Bacillus subtilis exhibits approximately 10-fold lower activity with acetaldehyde compared to formaldehyde and shows no detectable activity with glyoxal. asm.org

Alcohols : Many FDH enzymes, particularly the glutathione-dependent class III ADHs, can oxidize a range of alcohols. The enzyme from Saccharomyces cerevisiae oxidizes long-chain alcohols, and its activity improves as the carbon chain length increases from butanol to octanol. uniprot.org It requires glutathione for the oxidation of formaldehyde but not for long-chain alcohols. uniprot.org The FDH from Bacillus subtilis, however, shows no enzymatic activity towards methanol (B129727), ethanol, or 1-butanol. asm.org An FDH from Methylococcus capsulatus (Bath) was found to oxidize a diverse range of aldehydes and alcohols only in the absence of a specific protein modulator; in the modulator's presence, it exclusively oxidized formaldehyde. microbiologyresearch.org

Enzyme SourceSubstrateRelative Activity/NoteReference
Pseudomonas putidaAcetaldehydeActive uniprot.org
Pseudomonas putidaPropionaldehydeInactive uniprot.org
Pseudomonas putidaButyraldehydeInactive uniprot.org
Bacillus subtilisAcetaldehyde~10-fold lower than formaldehyde asm.org
Bacillus subtilisMethanol, Ethanol, 1-ButanolInactive asm.org
Saccharomyces cerevisiaeLong-chain alcohols (e.g., octanol)Active, GSH-independent uniprot.org

While typically studied for its oxidative capacity, FDH can also catalyze the reverse reaction: the reduction of formic acid to formaldehyde. taylorandfrancis.comgoogle.com This reductive activity is a key component of enzymatic cascades designed to convert carbon dioxide into methanol. taylorandfrancis.comnih.gov In this multi-enzyme system, formate dehydrogenase first reduces CO₂ to formic acid, which is then reduced to formaldehyde by FDH, using NADH as the electron donor. taylorandfrancis.com

A novel this compound from Burkholderia multivorans has been identified and characterized specifically for its efficient reduction of formic acid. google.comgoogle.com Unlike previously known FDHs that show little activity in this direction, this enzyme effectively produces formaldehyde from formic acid using only the NADH coenzyme, making it a valuable candidate for the biocatalytic production of formaldehyde. google.comgoogle.com

A unique catalytic function of some FDH enzymes is aldehyde dismutation. The FDH from Pseudomonas putida can catalyze the dismutation of aldehydes, such as formaldehyde, into an equimolar mixture of the corresponding alcohol (methanol) and carboxylic acid (formate) without requiring an external addition of NAD(H). nih.govtandfonline.comnih.gov This is distinct from typical alcohol dehydrogenases that use NAD(H) as an exchangeable coenzyme. nih.gov The enzyme from P. putida also catalyzes the dismutation of acetaldehyde and can perform cross-dismutation between two different aldehydes, like formaldehyde and propionaldehyde. tandfonline.comtandfonline.com

The structural basis for this activity lies in the enzyme's ability to tightly, though non-covalently, bind the NAD(H) cofactor. nih.gov A specific insertion loop in the enzyme's structure shields the cofactor from the solvent, enabling it to effectively catalyze the alternate oxidation and reduction of aldehydes without releasing the cofactor molecule. nih.gov

Steady-State and Pre-Steady-State Kinetic Analyses

Kinetic studies are essential for elucidating the detailed reaction mechanism of this compound, revealing how substrates bind and products are released.

Initial velocity studies have been employed to determine the kinetic mechanisms and parameters for FDH from various sources. These analyses often involve measuring the reaction rate at varying concentrations of one substrate while keeping the other constant, followed by fitting the data to models like the Michaelis-Menten equation. nih.govasm.org

The kinetic mechanism can differ significantly between species:

Ordered Bi-Bi Mechanism : For the FDH from the yeast Candida boidinii, initial velocity and product inhibition studies were consistent with an Ordered Bi-Bi mechanism. nih.gov In this model, NAD⁺ binds to the enzyme first, followed by the substrate (S-hydroxymethylglutathione), and the products are released in a specific order, with NADH being released last. nih.gov

Random Bi-Bi Mechanism : Studies on human glutathione-dependent FDH indicated a Random Bi-Bi catalytic mechanism for the oxidation of S-(hydroxymethyl)glutathione. nih.govacs.org This mechanism allows for substrates to bind and products to dissociate in any order. nih.govacs.org

Ping-Pong Mechanism : The glutathione-independent FDH from Pseudomonas aeruginosa was found to follow a 'ping-pong' mechanism. nih.gov This was suggested by initial double-reciprocal plots of reaction velocity versus formaldehyde concentration, which produced nearly parallel lines at various NAD⁺ concentrations. nih.gov

Kinetic parameters, such as the Michaelis constant (K_m) and maximum velocity (V_max), have been determined for several FDH enzymes. These values provide insight into the enzyme's affinity for its substrates and its maximum catalytic rate.

Enzyme SourceSubstrateK_mV_maxReference
Pseudomonas aeruginosaFormaldehyde15.3 µM- nih.gov
Pseudomonas aeruginosaNAD⁺55.0 µM- nih.gov
Bacillus subtilisFormaldehyde0.19 ± 0.05 mM2.24 ± 0.05 nmol min⁻¹ asm.org
Saccharomyces cerevisiaeS-(hydroxymethyl)glutathione0.04 mM- uniprot.org
Saccharomyces cerevisiaeFormaldehyde0.34 mM- uniprot.org
Arabidopsis thalianaS-(hydroxymethyl)glutathione1.4 µM- nih.gov
Burkholderia multivorans (reduction)Formic Acid1.1 mM~4.7 U mg-protein⁻¹ google.com

Product and Dead-End Inhibition Studies

In the study of enzyme kinetics, product and dead-end inhibition analyses are crucial for elucidating the sequence of substrate binding and product release. For human glutathione-dependent this compound, product inhibition studies have been instrumental. The results from these investigations, examining both the forward and reverse reactions, are consistent with a mechanism that involves the random addition of NAD+ and S-hydroxymethylglutathione (the adduct of glutathione and formaldehyde) to the enzyme. nih.gov Furthermore, these studies support the role of free glutathione as an allosteric activator of the enzyme. nih.gov

Dead-end inhibition studies provide further insights into the formation of non-productive complexes. For instance, the formation of an abortive E·NADH·12-HDDA complex has been observed through equilibrium binding studies with human glutathione-dependent this compound. nih.govacs.org This occurs when the product NADH and the substrate analogue 12-hydroxydodecanoic acid (12-HDDA) bind to the enzyme simultaneously. nih.gov Interestingly, despite the formation of this dead-end complex, no substrate inhibition was seen with 12-HDDA. nih.govacs.org Conversely, 12-oxododecanoic acid (12-ODDA) did exhibit substrate inhibition, which points to a preferred pathway for substrate addition in the reductive reaction and the formation of an abortive E·NAD+·12-ODDA complex. nih.govacs.org In some cases, dead-end inhibitors can cause substrate inhibition at high concentrations. bohrium.com

The type of inhibition observed can also depend on the nature of the inhibitor and the substrate. For example, in Pseudomonas putida, the dehydrogenase activity towards formaldehyde was competitively inhibited by other aldehydes. oup.comtandfonline.comtandfonline.com However, n-butanol and n-hexanol acted as noncompetitive inhibitors. oup.comtandfonline.comtandfonline.com The pattern of inhibition by aldehydes for n-butanol dehydrogenation varied depending on the alkyl group length of the aldehyde. oup.comtandfonline.com

Table 1: Inhibition of this compound

Enzyme SourceInhibitorVaried SubstrateInhibition Type
Human LiverProduct (Forward Reaction)NAD+ or S-hydroxymethylglutathioneConsistent with Random Addition
Human LiverProduct (Reverse Reaction)NADH or S-formylglutathioneConsistent with Random Addition
Human12-Hydroxydodecanoic Acid (12-HDDA)-No Substrate Inhibition
Human12-Oxododecanoic Acid (12-ODDA)-Substrate Inhibition
Pseudomonas putidaOther AldehydesFormaldehydeCompetitive
Pseudomonas putidan-ButanolFormaldehydeNoncompetitive
Pseudomonas putidan-HexanolFormaldehydeNoncompetitive

Determination of Kinetic Mechanisms (e.g., Random Bi-Bi, Ordered Bi-Bi, Ping-Pong)

The kinetic mechanism of an enzyme describes the order of substrate binding and product release. For this compound, several kinetic mechanisms have been proposed and investigated.

The Random Bi-Bi mechanism is characterized by the ability of either substrate to bind to the enzyme first, followed by the binding of the second substrate to form a ternary complex. nih.gov Products are then released in a random order. nih.gov Extensive studies, including initial velocity, product inhibition, and dead-end inhibition analyses, have indicated that human glutathione-dependent this compound follows a random Bi-Bi kinetic mechanism. nih.govacs.orgnih.gov This is consistent with the enzyme's three-dimensional structure, which reveals a semi-open conformation of the coenzyme-catalytic domain, allowing for the flexible binding and dissociation of substrates. nih.govacs.org The apoenzyme exists in a state that permits the random addition of either the alcohol substrate or the NAD(H) coenzyme with only minor structural changes upon binding of the first substrate. nih.govacs.org

In contrast, an Ordered Bi-Bi mechanism involves a compulsory order of substrate binding, where one substrate must bind before the other. nih.gov Some studies have suggested that certain formaldehyde dehydrogenases may follow this mechanism. For instance, the betaine (B1666868) aldehyde dehydrogenase BetB from Staphylococcus aureus was shown to follow an ordered Bi-Bi mechanism, with NAD+ binding first and NADH being the last product released. asm.org Similarly, in the direction of formaldehyde reduction, alcohol dehydrogenase (ADH) exhibits an ordered kinetic mechanism where formaldehyde adds to the enzyme first, and the product, methanol, is released last. nih.gov

A third possibility is the Ping-Pong (or non-sequential) mechanism , where one or more products are released before all substrates have bound to the enzyme. nih.govinfn.it This mechanism involves the enzyme cycling between two stable states. nih.gov Some sources suggest that the reaction of this compound can follow a random ping-pong kinetic mechanism, where reductive and oxidative initial complexes are formed. creative-enzymes.com Formaldehyde dismutase, which contains a tightly bound NAD(H) cofactor, is known to catalyze the dismutation of formaldehyde via a ping-pong mechanism without the need for an external coenzyme. researchgate.net

Isotope Effect Analysis in Reaction Pathways

Isotope effect analysis is a powerful tool to probe the rate-limiting steps and transition states of enzymatic reactions. numberanalytics.com By substituting an atom with one of its heavier isotopes, changes in the reaction rate can reveal whether the bond to that atom is broken in the rate-determining step. numberanalytics.com

For this compound, kinetic isotope effect (KIE) studies have provided valuable insights. Pre-steady-state analyses using stopped-flow spectroscopy on formate dehydrogenase (FDH), which catalyzes the reverse reaction of formaldehyde oxidation, revealed a KIE of 3. researchgate.net This significant isotope effect is assigned to the C-H bond cleavage step during the oxidation of formate, indicating that this step is at least partially rate-limiting. researchgate.net

The application of isotopically labeled substrates can also be used to distinguish between different kinetic mechanisms. squarespace.com For instance, in a compulsory-order mechanism, the rate of isotope exchange will be affected differently by varying reactant concentrations compared to a random-order mechanism. squarespace.com

Catalytic Reaction Mechanisms and Proton Transfer

The catalytic mechanism of this compound involves a series of coordinated steps, including hydride transfer and proton relay, facilitated by the active site environment.

Hydride Transfer Pathways

A central event in the catalytic cycle of this compound is the direct transfer of a hydride ion (a proton and two electrons) from the substrate to the nicotinamide (B372718) ring of the NAD+ cofactor. jksus.org In the oxidation of the S-(hydroxymethyl)glutathione adduct, the hydride is transferred from the hydroxymethyl group to the C4 atom of the NAD+ ring, resulting in the formation of S-formylglutathione and NADH. aip.org The efficiency and selectivity of this hydride transfer are crucial for the enzyme's catalytic power and are often controlled by the precise positioning of the substrate and coenzyme within the active site. acs.org The process can be influenced by factors that affect the electronic structure of the molecules involved. acs.org In some enzymatic systems, hydride transfer can be self-sufficient, with the nicotinamide cofactor acting as a shuttle between two or more redox events. scispace.com

Role of Active Site Zinc in Catalysis

The active site of most formaldehyde dehydrogenases contains a catalytic zinc ion that plays a critical role in the reaction. nih.govnih.gov The zinc ion is typically coordinated by a combination of cysteine and histidine residues. nih.govtandfonline.com In the human enzyme, the apoenzyme's active site zinc is coordinated to Cys44, His66, Cys173, and a water molecule. nih.govacs.org

During catalysis, the zinc ion acts as a Lewis acid, polarizing the substrate's carbonyl group (in the case of aldehyde reduction) or stabilizing the alkoxide intermediate formed upon proton abstraction from the alcohol substrate. pnas.org The coordination environment of the zinc ion is dynamic and changes during the catalytic cycle. Upon coenzyme binding, a glutamate (B1630785) residue (Glu67 in the human enzyme) can displace the water molecule and coordinate to the zinc, causing a significant movement of the zinc ion. nih.govuni-freiburg.deosti.gov This change in coordination is thought to facilitate substrate exchange. nih.gov In the ternary complex with S-(hydroxymethyl)glutathione, the substrate itself directly coordinates to the zinc, displacing the glutamate ligand. nih.gov This dynamic coordination sphere is a key feature of the enzyme's catalytic mechanism. acs.org

Proposed Proton Relay Systems

The transfer of a proton from the substrate's hydroxyl group to the solvent is another essential step in the oxidation reaction. In many alcohol dehydrogenases, this is accomplished through a proton relay system, a network of hydrogen-bonded residues that shuttles the proton away from the active site. pnas.org In class I alcohol dehydrogenases, a terminal histidine residue is a key component of this relay. nih.gov

However, in human glutathione-dependent this compound, structural studies of the ternary complex suggest a different mechanism. A water molecule is observed adjacent to the 2'-ribose hydroxyl of NADH, indicating that the alcohol proton may be relayed directly to the solvent via the coenzyme, rather than through a histidine-mediated proton relay system. nih.gov In yeast alcohol dehydrogenase, mutagenesis studies have supported a catalytic role for His-48 in a proton relay system. nih.gov In glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a dedicated proton relay has been identified that enhances its sensitivity to hydrogen peroxide, demonstrating how such systems can be specifically adapted for different functions. researchgate.net

Enzyme Modulation and Regulatory Mechanisms of this compound

The catalytic activity of this compound (FDH) is intricately regulated by various molecular factors, ensuring its efficient function in formaldehyde detoxification and its integration into cellular metabolic networks. These regulatory mechanisms include the influence of cofactor and inhibitor concentrations, allosteric activation by glutathione, and modulation by specific proteins.

Effects of Cofactor Concentrations and Nucleotide Inhibitors

The catalytic efficiency of this compound is significantly influenced by the concentration of its nicotinamide adenine (B156593) dinucleotide (NAD⁺) cofactor. The reaction kinetics are dependent on the saturation of the enzyme with NAD⁺. In human liver this compound, a random sequential reaction mechanism has been proposed where the hemimercaptal adduct of glutathione and formaldehyde, and NAD⁺ are the primary substrates. microbiologyresearch.org

The enzyme's activity can be competitively inhibited by nucleotide analogues. For instance, α-NAD⁺ and adenosine (B11128) diphosphate (B83284) ribose (ADP-ribose) act as competitive inhibitors with respect to β-NAD⁺. microbiologyresearch.org This suggests that these molecules compete with the natural cofactor for binding to the nucleotide-binding site on the enzyme. When both inhibitors are present, they exhibit linear competitive inhibition against each other, indicating they likely bind to the same site or to sites that are mutually exclusive. microbiologyresearch.org Other nucleotide derivatives, such as thio-NAD⁺, nicotinamide-hypoxanthine dinucleotide, and 3-acetylpyridine-adenine dinucleotide, can act as alternative substrates for β-NAD⁺. microbiologyresearch.org In some cases, substrate inhibition by the reduced cofactor NADH has been observed, which can be influenced by the concentration of the formaldehyde substrate. researchgate.net

The table below summarizes the effects of various nucleotides on this compound activity.

NucleotideEffect on this compoundType of Interaction
β-NAD⁺Co-substrateSubstrate
α-NAD⁺InhibitionCompetitive inhibitor with respect to β-NAD⁺
ADP-riboseInhibitionCompetitive inhibitor with respect to β-NAD⁺
Thio-NAD⁺Alternative SubstrateCan replace β-NAD⁺
Nicotinamide-hypoxanthine dinucleotideAlternative SubstrateCan replace β-NAD⁺
3-Acetylpyridine-adenine dinucleotideAlternative SubstrateCan replace β-NAD⁺
NADHInhibitionPartial uncompetitive substrate inhibition

Influence of Glutathione as an Allosteric Activator

In many organisms, particularly in eukaryotes, this compound activity is dependent on glutathione (GSH). Glutathione's primary role is to spontaneously react with formaldehyde to form S-(hydroxymethyl)glutathione, which is the true substrate for the enzyme. researchgate.netjst.go.jp However, studies on human liver this compound have revealed an additional, crucial role for free glutathione as an allosteric activator. microbiologyresearch.orgtandfonline.com

Kinetic analyses have demonstrated that free glutathione can bind to a distinct regulatory site on the enzyme, separate from the active site where the S-(hydroxymethyl)glutathione adduct binds. microbiologyresearch.org This binding event induces a conformational change in the enzyme, leading to its activation. The enzyme is considered to be catalytically productive only when glutathione is bound to this allosteric site. microbiologyresearch.org This dual role of glutathione, as both a substrate precursor and an allosteric activator, provides a sophisticated mechanism for regulating the detoxification of formaldehyde. mdpi.com The concentration of circulating glutathione in humans is reported to be significantly higher than that of formaldehyde, ensuring the predominance of the S-(hydroxymethyl)glutathione adduct for enzymatic processing. researchgate.netjst.go.jp

Regulation by Modifying Proteins (e.g., Modifin)

In some prokaryotes, the activity and substrate specificity of this compound are regulated by small modifying proteins. A notable example is the NAD⁺-linked this compound (FDH) from the bacterium Methylococcus capsulatus (Bath), which is regulated by a small, heat-stable protein named "Modifin". nih.gov

Modifin is an 8.6 kDa protein that, when interacting with FDH, dramatically alters its catalytic properties. microbiologyresearch.org In the presence of Modifin, FDH becomes highly specific for formaldehyde as its substrate. microbiologyresearch.orgnih.gov Conversely, in the absence of Modifin, the enzyme exhibits broader substrate specificity, acting as a general class III alcohol/aldehyde dehydrogenase capable of oxidizing a variety of aldehydes and alcohols. microbiologyresearch.orgnih.gov Interestingly, without Modifin, the enzyme shows no detectable activity towards formaldehyde. microbiologyresearch.org This regulatory mechanism, where a small protein switches the substrate preference of an enzyme, highlights a sophisticated level of metabolic control in these organisms, likely to fine-tune formaldehyde metabolism in response to environmental or cellular cues. Attempts to substitute Modifin's function with glutathione or high concentrations of methanol have been unsuccessful, indicating the specificity of the Modifin-FDH interaction. microbiologyresearch.org

Physiological and Metabolic Roles of Formaldehyde Dehydrogenase

Formaldehyde (B43269) Detoxification Pathways in Microbial and Eukaryotic Systems

The primary and most well-characterized role of formaldehyde dehydrogenase is the detoxification of formaldehyde, a reactive and cytotoxic compound that can non-specifically damage proteins, nucleic acids, and lipids. creative-enzymes.com Organisms have evolved robust enzymatic systems to neutralize this threat, with the glutathione-dependent this compound pathway being a near-universal strategy. creative-enzymes.comnih.gov

In this pathway, formaldehyde first reacts non-enzymatically with the thiol group of glutathione (B108866) (GSH) to form S-hydroxymethylglutathione. nih.govtaylorandfrancis.comacs.org This intermediate is the specific substrate for this compound, which, utilizing NAD+ as a cofactor, oxidizes it to S-formylglutathione. creative-enzymes.comtaylorandfrancis.comacs.org The final step involves the hydrolysis of S-formylglutathione by the enzyme S-formylglutathione hydrolase, which releases the less toxic metabolite, formate (B1220265), and regenerates the initial glutathione molecule, allowing it to participate in further detoxification cycles. taylorandfrancis.comacs.org

While this glutathione-dependent pathway is widespread, some microorganisms, such as certain species of Pseudomonas, possess a glutathione-independent this compound. creative-enzymes.com In various bacteria, including Burkholderia, multiple redundant pathways for formaldehyde oxidation can exist, highlighting the critical importance of managing formaldehyde levels. nih.gov

This compound is essential for maintaining cellular formaldehyde homeostasis, ensuring that the intracellular concentration of this reactive aldehyde is kept below toxic thresholds. nih.gov Endogenous formaldehyde is continuously produced through various metabolic processes, including amino acid metabolism and histone demethylation. nih.govjscimedcentral.com FDH, particularly the Class III alcohol dehydrogenase (ADH5 in humans), provides the primary, high-affinity enzymatic route for its removal. nih.govnih.gov Dysregulation or deficiency of this enzyme can lead to an accumulation of endogenous formaldehyde, which has been linked to cellular damage and disease. nih.gov The constitutive expression of the FDH system in some bacteria, even in the absence of external formaldehyde, underscores its role in managing endogenously produced formaldehyde. asm.org

The this compound system is a key mechanism of resistance against exposure to external sources of formaldehyde. nih.govtaylorandfrancis.com In microorganisms, resistance to formaldehyde is often directly correlated with the presence and activity of this compound enzymes. taylorandfrancis.com For instance, in bacteria like Neisseria meningitidis, mutants lacking a functional this compound system show increased sensitivity to killing by exogenous formaldehyde. nih.gov In some bacteria, the genes for formaldehyde resistance, including this compound, are located on plasmids, allowing for their transfer between organisms. taylorandfrancis.com

In eukaryotes, a two-tiered defense system exists. The first line of defense is the rapid enzymatic detoxification of formaldehyde by ADH5. nih.gov The second tier involves DNA repair mechanisms, such as the Fanconi anemia pathway, which repairs the DNA crosslinks and other damages caused by formaldehyde that escapes the primary detoxification system. acs.orgnih.gov

Interconnections with One-Carbon Metabolism

The function of this compound is not limited to detoxification; it serves as a critical link to one-carbon (1C) metabolism. acs.orgnih.gov The product of the detoxification pathway, formate, is a viable one-carbon unit that can be assimilated into central metabolic pathways. acs.orgacs.orgnih.gov This positions this compound at the intersection of xenobiotic metabolism and the fundamental biosynthetic pathways of the cell.

The formate generated by the action of S-formylglutathione hydrolase can enter the folate-dependent one-carbon cycle. acs.org Within this cycle, formate can be used for the synthesis of essential biomolecules. taylorandfrancis.com This metabolic link is so significant that the formate produced from formaldehyde detoxification can rescue the growth of cells that are deficient in producing one-carbon units from serine, the typical primary source. acs.orgnih.gov This establishes a "formaldehyde-formate-folate axis" that is integral to one-carbon metabolism. nih.gov The cell can either utilize this formate for biosynthesis or oxidize it further to carbon dioxide for disposal. taylorandfrancis.com

Table 1: Research Findings on this compound and One-Carbon Metabolism
FindingOrganism/System StudiedKey ImplicationReference
Detoxification of formaldehyde by ADH5 generates formate, which enters the one-carbon cycle.Human cells, Mouse modelsEstablishes a direct link between a detoxification pathway and central biosynthetic metabolism. acs.orgacs.orgnih.gov
Formaldehyde-derived formate can sustain the growth of cells unable to use serine as a 1C source.Human cellsDemonstrates that formaldehyde can act as a benign C1 precursor, not just a toxin. acs.org
ADH5 activity is required for the conversion of formaldehyde to formate to support the 1C cycle.ADH5 knockout human cell lines, Adh5 knockout miceConfirms the essential role of the enzyme in connecting formaldehyde metabolism to the 1C pool. acs.org

A primary fate of the one-carbon units that enter the folate cycle is their incorporation into purines and thymidylate, the building blocks of DNA and RNA. By supplying formate to this cycle, the this compound pathway directly contributes to nucleotide biosynthesis. acs.org Stable isotope tracing experiments using labeled formaldehyde have confirmed that its carbon is efficiently incorporated into the one-carbon pool and subsequently into nucleotides. acs.org This demonstrates a remarkable metabolic economy, where a toxic compound is not only neutralized but its carbon skeleton is recycled for the synthesis of essential macromolecules. acs.orgacs.org

S-Nitrosoglutathione Reductase (GSNOR) Activity and Nitric Oxide Biology

A pivotal discovery in the study of this compound was the realization that it is the same enzyme as S-nitrosoglutathione reductase (GSNOR). creative-enzymes.comnih.govnih.govwikipedia.org This dual function places the enzyme at the heart of nitric oxide (NO) signaling, a ubiquitous and critical regulatory system in biology.

Nitric oxide is a highly reactive signaling molecule, and its biological effects are, in part, mediated through the formation of S-nitrosothiols (SNOs), a post-translational modification of cysteine residues in proteins. mdpi.com S-nitrosoglutathione (GSNO), formed from the reaction of NO with glutathione, is a major mobile reservoir of NO and can transfer the nitroso group to proteins. nih.govmdpi.com

Table 2: Kinetic Parameters of this compound/GSNOR
OrganismSubstrateCofactorKinetic Parameter (kcat/Km)Reference
HumanS-nitrosoglutathione (GSNO)NADH444,400 M⁻¹ min⁻¹ nih.gov
Yeast (Saccharomyces cerevisiae)S-nitrosoglutathione (GSNO)NADH350,000 M⁻¹ min⁻¹ nih.gov

Regulation of Endogenous Nitric Oxide Homeostasis

This compound is a key player in maintaining the delicate balance of nitric oxide (NO) in the cell. NO is a crucial signaling molecule involved in numerous physiological processes. FDH, in its capacity as S-nitrosoglutathione reductase (GSNOR), directly modulates NO bioavailability by catalyzing the breakdown of S-nitrosoglutathione (GSNO). GSNO, formed from the reaction of NO with glutathione (GSH), serves as a stable and mobile reservoir of NO. By metabolizing GSNO, FDH controls the levels of this important NO donor, thereby regulating downstream NO signaling pathways.

The enzymatic activity of FDH on GSNO is highly efficient, with GSNO being one of the best-known substrates for both human and yeast enzymes. This high affinity underscores the enzyme's significant role in NO metabolism. The regulation of GSNO levels by FDH is crucial, as dysregulation can lead to altered cellular homeostasis and has been implicated in various disease states. The enzyme's ability to modulate NO availability highlights its importance in cellular signaling and response to nitrosative stress.

Involvement in S-Nitrosothiol Metabolism

The breakdown of GSNO by FDH is a central hub in the regulation of cellular SNO levels. Given that GSNO can transfer its nitroso group to other molecules, including protein thiols in a process called transnitrosylation, the control of GSNO concentration by FDH has widespread implications for cellular signaling. The enzyme's activity ensures that the levels of this critical signaling molecule are tightly controlled, preventing excessive or inappropriate S-nitrosylation events.

Kinetic Parameters of this compound (GSNOR) with S-Nitrosoglutathione (GSNO)
Organismkcat/Km (mM⁻¹ min⁻¹)Preferred Cofactor
Human444,400NADH
Yeast (Saccharomyces cerevisiae)350,000NADH

Implications for Protein S-Nitrosylation Signaling

By controlling the cellular concentration of GSNO, this compound indirectly regulates protein S-nitrosylation, a critical post-translational modification that modulates the function of a wide range of proteins. S-nitrosylation involves the covalent attachment of a nitric oxide group to a cysteine thiol on a protein, altering its activity, stability, or localization.

FDH/GSNOR acts as a master regulator of protein S-nitrosylation. When FDH activity is high, GSNO levels are kept low, leading to a decrease in global protein S-nitrosylation. Conversely, inhibition or reduced expression of FDH results in an accumulation of GSNO and a subsequent increase in S-nitrosylated proteins. This regulatory mechanism is crucial for the proper functioning of numerous cellular processes. For example, the S-nitrosylation of thioredoxin, which is influenced by GSNO levels, can inactivate caspase-3 and prevent apoptosis. The subcellular localization of FDH in both the cytoplasm and nucleus suggests its role in regulating S-nitrosylation in different cellular compartments.

Role in Methanol (B129727) and Formate Dissimilation Pathways

In many microorganisms, particularly those capable of utilizing one-carbon (C1) compounds, this compound is a central enzyme in the dissimilatory pathways of methanol and formate. These pathways are essential for both energy generation and detoxification.

Function in Methylotrophic Organisms

Methylotrophic organisms are capable of using C1 compounds like methanol as their sole source of carbon and energy. In these organisms, methanol is first oxidized to formaldehyde, a key but toxic intermediate. This compound plays a crucial role in the subsequent oxidation of formaldehyde to formate, which can then be further oxidized to carbon dioxide, generating reducing equivalents (NADH) for energy production.

The glutathione-dependent this compound is a key component of the linear dissimilation pathway in many methylotrophs. This pathway is not only a means of generating energy but also a critical mechanism for controlling the intracellular concentration of toxic formaldehyde. In some methylotrophic yeasts, such as Candida boidinii, this compound is essential for growth on methanol.

Role of this compound in Methylotrophic Yeasts
OrganismGeneKey Finding
Candida boidiniiFLD1Essential for growth on methanol.
Komagataella phaffii (Pichia pastoris)FLD1Primarily involved in formaldehyde detoxification rather than energy production.

Integration into Multi-Enzyme Methanol Oxidation Systems

This compound functions as part of a multi-enzyme system for the complete oxidation of methanol to carbon dioxide in methylotrophic organisms. This metabolic pathway typically involves three key enzymes:

Methanol Dehydrogenase (MDH): Catalyzes the initial oxidation of methanol to formaldehyde.

This compound (FDH): Oxidizes formaldehyde to formate.

Formate Dehydrogenase (FDH): Catalyzes the final oxidation of formate to carbon dioxide.

This enzymatic cascade allows for the stepwise oxidation of methanol, with the concomitant generation of reducing power in the form of NADH at the formaldehyde and formate oxidation steps. The coordinated action of these enzymes is essential for the efficient utilization of methanol as an energy source and for preventing the accumulation of the toxic intermediate, formaldehyde. In some bacteria, the expression of the genes encoding these enzymes is tightly regulated, often induced by the presence of C1 compounds and their metabolic intermediates like formaldehyde.

Contributions to Cellular Processes Beyond Detoxification

The physiological significance of this compound extends beyond its roles in detoxification and C1 metabolism. Through its regulation of nitric oxide homeostasis and S-nitrosylation, FDH is implicated in a variety of other cellular processes.

Emerging research indicates that FDH/GSNOR plays a role in:

Cell Signaling: By modulating the levels of S-nitrosothiols, FDH influences a broad spectrum of signaling pathways.

Redox Homeostasis: The metabolism of formaldehyde by FDH is linked to the cellular redox state through its interaction with glutathione. The reaction of formaldehyde with glutathione can disrupt the GSH:GSSG ratio, and FDH helps to regenerate reduced glutathione.

Regulation of Apoptosis: Through its control over the S-nitrosylation of key apoptotic proteins like caspase-3, FDH can influence programmed cell death.

Immune Function and Inflammation: The regulation of NO signaling by FDH has been linked to immune responses and inflammatory processes.

Cardiovascular and Respiratory Function: The role of FDH/GSNOR in smooth muscle relaxation and its correlation with S-nitrosothiol levels in respiratory diseases highlight its importance in these physiological systems.

These diverse functions underscore that this compound is a crucial metabolic enzyme with broad physiological relevance, acting as a key link between formaldehyde metabolism, nitric oxide signaling, and cellular redox balance.

Impact on Nitrogen Metabolism in Fungi

This compound is implicated in the intricate network of nitrogen metabolism in certain fungi. Research has revealed a functional link between this enzyme and the utilization of nitrogen sources, which is critical for fungal growth and development.

In the plant pathogenic fungus Sclerotinia sclerotiorum, the this compound SsFdh1 has been identified as a key player in nitrogen metabolism. nih.gov Genetic studies have demonstrated that this enzyme's function is necessary for the proper utilization of various nitrogen sources. The regulation of nitrogen metabolism in fungi is often controlled by GATA transcription factors, which are master regulators of genes involved in nitrogen catabolite repression. nih.gov SsFdh1 has been shown to be an interacting partner of the GATA transcription factor SsNsd1 in S. sclerotiorum. This interaction suggests a cooperative role in managing the nitrogen metabolic pathways. nih.gov

The deletion of the gene encoding SsFdh1 results in impaired growth on certain nitrogen sources, indicating its direct or indirect involvement in their assimilation. While the primary function of this compound is the detoxification of formaldehyde, its connection to nitrogen metabolism suggests a broader role in cellular homeostasis, potentially by mitigating metabolic stresses associated with the assimilation of specific nitrogen compounds. nih.gov

Role in Sclerotium Development and Pathogenicity in Plant Pathogens

This compound is a significant factor in the developmental processes and virulence of several plant pathogenic fungi, particularly in the formation of sclerotia and infection structures.

Sclerotia are hardened, multicellular structures that allow fungi to survive in harsh environmental conditions for extended periods. nih.gov In Sclerotinia sclerotiorum, a notorious pathogen of numerous agricultural crops, the this compound SsFdh1 is essential for normal sclerotium development. nih.gov Genetic knockout of the SsFdh1 gene leads to significant defects in the formation and maturation of sclerotia. researchgate.net The mutant strains exhibit a reduction in the number and weight of sclerotia produced compared to the wild-type strain. researchgate.net Furthermore, the sclerotia that do form may have a lower rate of carpogenic germination, which is the process that leads to the production of apothecia and ascospores for infection. researchgate.net

The role of this compound in pathogenicity is closely linked to its function in the development of infection-related structures. In S. sclerotiorum, vegetative hyphae can develop into compound appressoria (infection cushions), which are specialized structures that facilitate direct infection of host tissues. nih.gov The expression of genes associated with sclerotium development is significantly reduced in mutants lacking SsFdh1. researchgate.net Consequently, the pathogenicity of these mutants is attenuated. When tested on host plant leaves, strains with a deleted SsFdh1 gene show a reduced ability to colonize and cause disease compared to the wild-type strain. researchgate.net This indicates that this compound is a critical virulence factor in this pathogen.

Table 1: Impact of SsFdh1 Deletion on Sclerotium Development in Sclerotinia sclerotiorum

FeatureWild-Type StrainΔSsfdh1 Mutant Strain
Sclerotia ProductionNormalSignificantly Reduced
Sclerotia WeightNormalReduced
Carpogenic Germination RateHigh (~85%)Reduced (~50%)
Pathogenicity on Host LeavesHigh ColonizationAttenuated Colonization

Genetics, Regulation, and Evolution of Formaldehyde Dehydrogenase Encoding Genes

Gene Identification, Cloning, and Expression Strategies

The study of formaldehyde (B43269) dehydrogenase (FDH), a crucial enzyme in formaldehyde detoxification, has been significantly advanced by molecular biology techniques that allow for the identification, cloning, and expression of its encoding genes from a wide array of organisms. daneshyari.com These strategies have enabled detailed characterization of the enzyme's structure and function.

Formaldehyde dehydrogenase genes have been successfully isolated from a variety of prokaryotic and eukaryotic organisms, reflecting the enzyme's ubiquitous role in cellular metabolism and defense against formaldehyde toxicity. daneshyari.comcreative-enzymes.com The isolation process often begins with the purification of the native protein, followed by N-terminal sequencing. This amino acid sequence information is then used to design degenerate primers for polymerase chain reaction (PCR) to amplify a partial gene fragment. This fragment can subsequently be used as a probe to screen a genomic library and clone the full-length gene. dntb.gov.ua

For instance, this approach was used to clone the glutathione-independent FDH gene (fdhA) from Pseudomonas putida. dntb.gov.ua In other cases, such as with Arabidopsis and rice, the genes encoding class III alcohol dehydrogenase (ADH) enzymes, which possess glutathione-dependent this compound (GSH-FDH) activity, were cloned and identified. nih.gov More recently, genomic analysis has allowed for the identification of putative FDH genes, like yycR in Bacillus subtilis, which was later confirmed through gene knockout and enzymatic assays. nih.govasm.org

Table 1: Examples of Organisms with Isolated this compound Genes

OrganismGene NameTypeCloning Method Highlights
Pseudomonas putidafdhAGlutathione-IndependentPCR with degenerate primers based on N-terminal and peptide sequences, followed by library screening. dntb.gov.ua
Pseudomonas aeruginosaFDH geneGlutathione-IndependentGene synthesized based on protein sequence and cloned into expression vector. nih.govgenscript.com
Bacillus subtilisyycRPutative Thiol-IndependentIdentified via protein BLASTP analysis using a P. putida FDH query sequence. nih.gov
Arabidopsis thalianaClass III ADHGlutathione-DependentGene cloning (details not specified in source). nih.gov
Oryza sativa (Rice)Class III ADHGlutathione-DependentGene cloning (details not specified in source). nih.gov
Wastewater BacteriaFDH geneNot specifiedPCR with degenerate primers, followed by gene walking to obtain the full-length sequence. researchgate.net

To facilitate detailed biochemical and structural studies, FDH genes are commonly expressed recombinantly in heterologous hosts. Escherichia coli is a frequently used expression system due to its rapid growth and well-understood genetics. daneshyari.comnih.gov However, high-level expression in E. coli can sometimes lead to the formation of insoluble inclusion bodies. nih.gov

Several strategies are employed to optimize the production of soluble, active enzyme. A key approach is the co-expression of the target protein with molecular chaperones, such as GroES, GroEL, and Tig. This method was shown to significantly reduce inclusion body formation and improve the solubility of recombinant FDH from Pseudomonas aeruginosa in E. coli cells. daneshyari.comnih.gov Another host system is the methylotrophic yeast Hansenula polymorpha, which has been engineered to overproduce NAD+ and glutathione-dependent FDH. oup.com Optimization in this system involved establishing the best cultivation conditions, such as using a methanol (B129727) medium supplemented with formaldehyde, to achieve the highest enzyme yield. oup.com

Table 2: Recombinant Expression Systems for this compound

Host OrganismTarget FDH SourceOptimization StrategyOutcome
Escherichia coliPseudomonas aeruginosaCo-expression with GroES, GroEL, and Tig chaperones. daneshyari.comnih.govAttenuated inclusion body formation and improved solubility. daneshyari.comnih.gov
Escherichia coliBacillus subtilis (yycR)Expression using a pNIC-CH vector with an inducible T7 promoter. nih.govasm.orgProduction of recombinant protein for purification and characterization. nih.govasm.org
Hansenula polymorphaNative (overexpressed)Optimization of cultivation medium (methanol with formaldehyde). oup.comHigh-yield production of the enzyme. oup.com

Once a recombinant FDH is expressed and purified, its gene product is subjected to thorough biochemical and biophysical characterization. This process confirms the protein's identity and functional properties. Standard techniques include SDS-PAGE analysis to determine the subunit molecular weight, which is typically around 40 kDa. creative-enzymes.comoup.com

Enzymatic assays are critical for determining the protein's biological function. For the novel FDH (YycR) from B. subtilis, researchers confirmed its activity in vitro and determined its optimal functioning conditions to be at 40°C and a pH of 9.5. nih.govasm.org Kinetic constants were also calculated, with a Km of 0.19 ± 0.05 mM and a Vmax of 2.24 ± 0.05 nmol min−1 for formaldehyde. nih.govresearchgate.net Further characterization of the purified FDH from P. aeruginosa involved mass spectrometric, crystallographic, and enzymatic analyses to ensure the protein was properly folded and biologically functional. daneshyari.comnih.gov

Table 3: Biochemical Properties of Characterized this compound Gene Products

Enzyme SourceMolecular Weight (Subunit)Optimal pHOptimal TemperatureKinetic Constants (for Formaldehyde)
Bacillus subtilis (YycR)Not specified9.5 nih.govresearchgate.net40°C nih.govresearchgate.netKm: 0.19 mM; Vmax: 2.24 nmol min⁻¹ nih.govresearchgate.net
Hansenula polymorpha~40 kDa oup.comNot specified50°C oup.comNot specified
Pseudomonas aeruginosaNot specifiedNot specifiedNot specifiedConfirmed to be biologically functional. nih.gov

Transcriptional and Post-Transcriptional Regulation of this compound Genes

The expression of FDH-encoding genes is tightly regulated to ensure an appropriate response to the cytotoxic threat of formaldehyde while conserving cellular resources. This regulation occurs primarily at the transcriptional level and is highly sensitive to the presence of formaldehyde itself, as well as other environmental cues.

A common feature across many bacteria is the induction of FDH gene expression upon exposure to formaldehyde. creative-enzymes.comnih.gov This response is often mediated by specific transcriptional regulators that sense formaldehyde and control the activity of the associated promoter.

In E. coli, the frmRAB operon, which encodes the regulator FrmR, this compound (FrmA), and S-formylglutathione hydrolase (FrmB), is a well-studied example. nih.govnih.gov FrmR acts as a transcriptional repressor, binding to the frmRAB promoter (Pfrm) in the absence of formaldehyde and blocking gene expression. nih.govacs.org When formaldehyde is present, it directly interacts with FrmR, causing a conformational change that leads to its dissociation from the DNA, thereby de-repressing the operon and allowing for the synthesis of the detoxification enzymes. nih.govwhiterose.ac.uk Studies have shown that this system is highly specific to formaldehyde. nih.govacs.org

In the bacterium Rhodobacter sphaeroides, the regulation of the GSH-FDH gene, adhI, is more complex, involving two distinct two-component signal transduction systems. nih.gov

AfdRS (Activator of this compound): This system acts as a direct positive regulator. The response regulator AfdR, when phosphorylated, stimulates the transcription of adhI in the presence of formaldehyde. nih.gov

RfdRS: This system acts as a negative regulator, repressing adhI transcription in the absence of specific signals. It appears to respond to different signals than the AfdRS system. nih.gov

This dual-control mechanism allows for a finely tuned response to formaldehyde from different metabolic or exogenous sources. nih.gov

While formaldehyde is the primary inducer, other environmental and cellular factors can influence the expression of FDH genes. The availability of metal ions, which can act as cofactors for enzymes, may play a regulatory role. The FDH enzyme FrmA requires Zn(II) for its catalytic activity. nih.gov This raises the possibility that formaldehyde sensing by regulators like FrmR could be indirectly mediated by changes in metal availability within the cell. nih.gov

A more direct link between formaldehyde metabolism and environmental factors is seen in the context of iron acquisition by certain pathogens. In Staphylococcus aureus, one pathway for heme degradation, which is used to acquire iron, results in the production of formaldehyde. nih.gov This suggests a potential regulatory connection where conditions requiring iron acquisition could lead to increased endogenous formaldehyde, subsequently inducing the expression of detoxification systems like FDH. While direct transcriptional regulation of FDH by iron-responsive elements has not been extensively detailed, these metabolic links suggest that cellular states dictated by environmental factors like iron availability can indirectly modulate the expression of formaldehyde detoxification genes.

Identification and Analysis of Promoter Regions and Regulatory Elements

The expression of genes encoding this compound (FDH) is tightly controlled at the transcriptional level, a process governed by specific promoter regions and regulatory elements. In the bacterium Pseudomonas putida, the promoters of genes involved in formaldehyde metabolism have been characterized as noncanonical. nih.gov These promoters are distinguished by a conserved region, 5′-AG-CCA-C/A-CT-3′, located between positions -7 and -16 relative to the transcription start site. asm.orgasm.org Transcription from these promoters is typically at a basal level during the exponential growth phase and increases as the cells enter the stationary phase. asm.org

In Escherichia coli, the frmRAB operon, which includes the gene for a glutathione-dependent this compound (FrmA), is regulated by the FrmR protein. nih.gov The promoter of this operon, Pfrm, is directly bound by the FrmR repressor, which prevents the expression of the detoxification machinery. nih.gov The presence of formaldehyde leads to the dissociation of FrmR from the promoter, allowing for the transcription of the operon. nih.gov

In Rhodobacter sphaeroides, the regulation of the adhI gene, which encodes a glutathione-dependent this compound, involves at least two two-component regulatory systems. nih.gov The promoter region of adhI is targeted by both a positive and a negative regulatory pathway, indicating a complex control mechanism that responds to different cellular signals. nih.gov

Involvement of Transcription Factors in Gene Expression Control

The regulation of this compound gene expression is mediated by a variety of transcription factors that can act as either repressors or activators.

Repressors:

FrmR: In E. coli, FrmR functions as a transcriptional repressor of the frmRAB operon. nih.govnih.gov It directly binds to the promoter region and blocks transcription. Formaldehyde acts as an allosteric effector, binding to FrmR and causing it to release from the DNA, thereby de-repressing the operon. nih.govnih.gov

Activators and Dual Regulators:

HxlR and AdhR: In Bacillus subtilis, the expression of formaldehyde detoxification pathways is controlled by the transcriptional regulators HxlR and AdhR. asm.org These regulators are induced by exposure to formaldehyde. asm.org

AfdRS and RfdRS: In Rhodobacter sphaeroides, the expression of the glutathione-dependent this compound gene, adhI, is modulated by two distinct two-component regulatory systems. nih.gov

AfdRS acts as a positive regulator, where the response regulator AfdR directly activates the adhI promoter. This activation is dependent on phosphorylation, likely triggered by the presence of formaldehyde or its metabolic products. nih.gov

RfdRS functions as a negative regulatory system. The response regulator RfdR is thought to be a direct repressor of adhI transcription. nih.gov This dual control allows the cell to fine-tune the expression of this compound in response to varying cellular conditions. nih.gov

The following table summarizes the key transcription factors involved in the regulation of this compound genes in different organisms.

Transcription FactorOrganismFunctionTarget Gene/OperonEffector/Signal
FrmREscherichia coliRepressorfrmRABFormaldehyde
HxlRBacillus subtilisActivatorFormaldehyde detoxification pathwayFormaldehyde
AdhRBacillus subtilisActivatoradhA geneFormaldehyde
AfdRSRhodobacter sphaeroidesActivatoradhIFormaldehyde/metabolic sources
RfdRSRhodobacter sphaeroidesRepressoradhIUnknown

Gene Duplication, Redundancy, and Functional Diversification

Presence of Multiple this compound Genes Within Genomes

Genomic analyses have revealed the presence of multiple genes encoding this compound in various organisms, a phenomenon indicative of gene duplication events. A notable example is found in the bacterium Pseudomonas putida KT2440, which possesses redundant formaldehyde dehydrogenases. asm.orgasm.org Physical and transcriptional analyses have identified at least two distinct functional this compound genes in its genome. asm.orgasm.org One of these is encoded by the open reading frame (ORF) PP0328, which appears to be self-sufficient. asm.org The other, ORF PP3970, is part of an operon with another gene of unknown function. asm.orgresearchgate.net The presence of these multiple genes suggests a robust system for formaldehyde detoxification. asm.orgasm.org

Analysis of Functional Overlap and Specialization Among Isozymes

The existence of multiple this compound isozymes within a single organism raises questions about their functional relationship. Studies in Pseudomonas putida have shown that these enzymes have overlapping functions, with both contributing to the catabolism of formaldehyde. asm.org However, the complete picture of their individual roles is still being elucidated. Even in a double mutant lacking the two identified formaldehyde dehydrogenases, the organism was still able to metabolize formaldehyde, suggesting the presence of at least one more unidentified this compound. asm.orgasm.org

In the facultative methylotroph Methylobacterium extorquens AM1, the metabolism of formaldehyde involves three interconnected modules. nih.gov This apparent redundancy is not simply a backup system but allows for a dynamic partitioning of formaldehyde flux depending on the cellular conditions. nih.gov This suggests a level of specialization among the different pathways, enabling the organism to efficiently manage a toxic, high-flux metabolic intermediate. nih.govsemanticscholar.org

Implications for Cellular Resilience to Formaldehyde Stress

The duplication and functional redundancy of this compound genes have significant implications for a cell's ability to withstand formaldehyde stress. In Pseudomonas putida, mutants with single or double deletions of the this compound genes exhibited longer lag phases when exposed to concentrations of formaldehyde near the minimum inhibitory concentration. asm.org This indicates that the detoxification system, with its redundant components, is crucial for tolerance to sublethal levels of formaldehyde. nih.govasm.org

The presence of multiple, differentially regulated pathways for formaldehyde metabolism, as seen in M. extorquens AM1, provides a buffer system to accommodate large fluctuations in formaldehyde flux. plos.org This metabolic flexibility is essential for organisms that encounter variable levels of this toxic compound in their environment.

Phylogenetic Relationships and Evolutionary Trajectories of this compound

Phylogenetic studies have provided significant insights into the evolutionary history of this compound, particularly its relationship with other alcohol dehydrogenases (ADHs). This compound is a member of the medium-chain dehydrogenase/reductase superfamily and is classified as class III ADH. nih.govcreative-enzymes.com This class is considered to be the ancestral form from which other classes of ADHs have evolved. pnas.org

Evidence from the analysis of plant and animal ADHs suggests that the class III enzymes diverged before the duplication events that gave rise to the ethanol-active ADH enzymes in both lineages. nih.gov In plants, the ethanol-active class P ADHs are believed to have evolved from class III genes through gene duplication and the subsequent acquisition of new substrate specificities. nih.gov This evolutionary path is supported by the conservation of intron positions between plant class III and class P Adh genes. nih.gov

Similarly, in vertebrates, the classical liver alcohol dehydrogenase (class I) appears to have emerged from a functional class III form. pnas.orgpnas.org The formaldehyde-detoxifying activity of class III ADH is present in vertebrates as far back as bony fishes, and the structure of this enzyme has remained highly conserved throughout vertebrate evolution. pnas.orgpnas.org In contrast, the ethanol-active class I enzyme appears to be a more recent evolutionary development. pnas.orgpnas.org

The evolutionary trajectory of this compound highlights its fundamental and ancient role in cellular metabolism, primarily as a detoxification enzyme. The duplication of the ancestral class III gene has allowed for the evolution of new enzymatic functions, such as the efficient metabolism of ethanol, while retaining the essential function of formaldehyde detoxification.

Comparative Genomics and Sequence Homology Analyses

Comparative genomics has been instrumental in identifying and classifying this compound enzymes across different species. By comparing the primary amino acid sequences, researchers can infer functional and structural relationships. For instance, a protein BLASTP analysis using the glutathione-independent this compound from Pseudomonas putida as a query sequence led to the identification of a previously uncharacterized enzyme, YycR, in Bacillus subtilis as a novel this compound. asm.orgnih.gov This approach is based on identifying significant sequence homology, which suggests a common evolutionary origin and potentially similar function.

Sequence alignments reveal highly conserved regions critical for the enzyme's function. The YycR primary sequence, for example, shows high similarity to glutathione-independent formaldehyde dehydrogenases from Amycolatopsis methanolica, Pseudomonas putida, Pseudomonas aeruginosa, and Paraburkholderia xenovorans. asm.org The this compound of P. aeruginosa shares a high sequence identity of 87.97% with that of P. putida, underscoring a close evolutionary relationship between these two bacterial enzymes. nih.govnih.gov

Key conserved features often include binding sites for the zinc cofactor and the NAD(P)+ coenzyme. Structural predictions and alignments confirm that residues responsible for coordinating the catalytic and structural Zn2+ ions are conserved. In B. subtilis YycR, these correspond to the characterized zinc-binding residues in P. putida FDH. asm.org Such analyses are crucial for identifying new FDH enzymes and for providing targets for protein engineering.

Species ComparisonSequence Identity (%)Reference
Pseudomonas aeruginosa vs. Pseudomonas putida87.97 nih.gov
Bacillus subtilis (YycR) vs. P. putidaHigh Similarity asm.org
Bacillus subtilis (YycR) vs. A. methanolicaHigh Similarity asm.org

Evolutionary Relationship to Other Aldehyde Dehydrogenases and Alcohol Dehydrogenases

This compound is a member of the large and diverse alcohol dehydrogenase (ADH) family. Specifically, it belongs to the zinc-containing medium-chain alcohol dehydrogenase family. nih.govnih.gov Extensive research has established that the widely occurring glutathione-dependent this compound is identical to class III alcohol dehydrogenase (ADH-2 in rats, ADH5 in humans). nih.govwikipedia.orgtaylorandfrancis.com This was confirmed by demonstrating that the amino acid sequences of tryptic peptides from rat liver this compound were exactly homologous to the sequence of rat liver class III alcohol dehydrogenase. nih.gov

These class III ADHs/glutathione-dependent FDHs exhibit distinct kinetic properties, such as being able to oxidize long-chain aliphatic alcohols at high pH values, though they are not significantly inhibited by pyrazole, a classic inhibitor of other ADH classes. nih.gov This dual identity highlights a fascinating aspect of enzyme evolution, where a single protein has adapted to play a crucial role in both general alcohol metabolism and specific formaldehyde detoxification.

Furthermore, FDH is part of the broader aldehyde dehydrogenase (ALDH) superfamily, which comprises enzymes critical for oxidizing a wide range of endogenous and exogenous aldehydes. nih.govnih.gov The shared ancestry is evident in conserved structural domains and catalytic mechanisms, although substrate specificities have diverged significantly over evolutionary time.

Mechanisms of Gene Family Expansion (e.g., Segmental Duplications)

The diversity and multiplicity of aldehyde and alcohol dehydrogenase genes in many organisms are the result of gene family expansion, driven primarily by gene duplication events. Phylogenetic analysis of the ALDH superfamily suggests that in vertebrates, some paralogous genes arose from duplication events that occurred hundreds of millions of years ago. nih.gov For example, the vertebrate ALDH1L2 gene, which encodes a mitochondrial folate enzyme with an ALDH domain, likely arose from a duplication of the ALDH1L1 gene before the emergence of bony fish. nih.gov

Studies in various organisms have shown that segmental duplication is a major driving force in the expansion of the ALDH family. researchgate.net Segmental duplications involve the copying of large chromosomal regions, which can lead to the creation of new gene copies. These duplicated genes are then free to evolve new functions (neofunctionalization), be partitioned between the original and new copy (subfunctionalization), or be lost (pseudogenization). This process has allowed organisms to develop a sophisticated and robust enzymatic defense system against a wide variety of toxic aldehydes, including formaldehyde.

Protein Engineering and Directed Evolution of this compound

The industrial potential of this compound as a biocatalyst has spurred significant interest in modifying its properties through protein engineering and directed evolution. These efforts aim to enhance stability, alter substrate or cofactor specificity, and improve catalytic efficiency for specific applications.

Rational Design Approaches for Altered Enzyme Properties

Rational design involves making specific, knowledge-based mutations in an enzyme's structure to achieve a desired change in function. This approach relies on a detailed understanding of the enzyme's three-dimensional structure and its catalytic mechanism. For aldehyde dehydrogenases, rational design has been used to enhance activity against unnatural substrates. By analyzing the substrate-binding pocket, researchers can identify key residues that influence substrate specificity. nih.gov Site-directed mutagenesis of these residues can re-engineer the active site to better accommodate new substrates or to improve the catalytic rate for existing ones. While many studies focus on related aldehyde dehydrogenases, the principles are directly applicable to FDH, particularly for modifying its substrate range or improving its catalytic efficiency for formaldehyde. nih.gov

Random Mutagenesis and Screening for Enhanced Characteristics (e.g., Temperature Adaptations)

Directed evolution, which mimics natural selection in a laboratory setting, is a powerful tool for improving enzyme characteristics without requiring prior knowledge of its structure-function relationships. This process typically involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with the desired properties.

This approach has been successfully applied to the glutathione-independent this compound from Pseudomonas putida. In one study, directed evolution was used to enhance the enzyme's thermostability. While the wild-type enzyme was inactivated within 30 minutes at 50°C, the engineered variants retained 80% of their activity for at least 300 minutes at the same temperature. nih.gov

In another study, random mutagenesis via error-prone PCR was used to create a cold-adapted variant of the same enzyme. nih.govtandfonline.com A single amino acid substitution (S318G) resulted in a mutant (YM042) with 1.7-fold higher activity at 29°C compared to the wild-type. However, this gain in low-temperature activity came at the cost of reduced thermal stability, a common trade-off in enzyme adaptation. nih.govtandfonline.com

Enzyme VariantOptimal Temperature (°C)Optimal pHKm (NAD+) (mM)Km (Formaldehyde) (mM)Reference
Wild-Type (P. putida)478.00.182.1 nih.govtandfonline.com
S318G Mutant (YM042)377.50.402.5 nih.govtandfonline.com

Engineering Cofactor Specificity for Non-Natural Cofactors

Most formaldehyde dehydrogenases naturally use NAD+ as a cofactor. However, for many biotechnological applications, particularly in synthetic pathways that require reductive steps, an NADPH-dependent enzyme is preferred. Engineering the cofactor specificity of FDH from being NAD+-dependent to NADP+-dependent is a key goal.

While direct engineering of FDH has been explored, highly successful examples can be found in closely related enzymes like formate (B1220265) dehydrogenase (FDH). columbia.edu In the FDH from Mycobacterium vaccae N10, researchers targeted the conserved NAD+ binding motif for mutations. A double mutant (A198G/D221Q) showed the highest catalytic efficiency with the non-natural cofactor NADP+. nih.govresearchgate.netscispace.com Combining these mutations with others that increased chemical stability resulted in a quadruple mutant with robust activity and a strong preference for NADP+. nih.govresearchgate.netscispace.com These studies demonstrate that mutating key residues that interact with the adenosine (B11128) ribose portion of the cofactor is an effective strategy for switching specificity from NAD+ to NADP+. Similar strategies targeting the cofactor binding loop in this compound are being investigated to enhance its utility in synthetic biology cascades. columbia.edu

Development of this compound Variants for Specific Biotechnological Applications

The development of engineered this compound (FDH) variants is a rapidly advancing area of biotechnology, driven by the enzyme's crucial role in both detoxification and synthetic metabolic pathways. Formaldehyde is a key, yet toxic, intermediate in one-carbon (C1) metabolism, making FDH a vital component for engineering microorganisms capable of utilizing feedstocks like methanol or even carbon dioxide. asm.orgnih.govnih.gov Researchers are focused on creating FDH variants with enhanced stability, altered substrate specificity, and improved catalytic efficiency to meet the demands of various industrial applications.

A primary application for engineered FDH is in the field of synthetic methylotrophy, which aims to enable industrial microbes like Escherichia coli and Bacillus subtilis to grow on methanol. asm.orgnih.gov Since formaldehyde is the central intermediate in methanol assimilation, its intracellular concentration must be tightly regulated to prevent toxicity while ensuring sufficient flux into biomass or desired products. nih.govnih.gov This requires a delicate balance between the enzymes that produce formaldehyde, such as methanol dehydrogenase (MDH), and those that consume it, including FDH and the enzymes of the ribulose monophosphate (RuMP) pathway. nih.gov

To achieve this balance and to improve formaldehyde-producing enzymes, sophisticated biosensors have been developed. These biosensors often utilize the native formaldehyde-responsive regulatory systems of organisms like E. coli. For example, a biosensor based on the FrmR repressor protein and its cognate promoter (Pfrm) can be used to detect intracellular formaldehyde levels. nih.govnih.gov In the absence of formaldehyde, FrmR binds to the promoter and represses the transcription of a reporter gene; in its presence, this repression is lifted, allowing for a measurable output like fluorescence. nih.gov Such tools are invaluable for the high-throughput screening of MDH and FDH enzyme libraries, facilitating the directed evolution of variants with improved in vivo activity. nih.govnih.govbiorxiv.org Engineered E. coli strains have been developed to be dependent on formaldehyde for growth, creating powerful platforms for selecting highly active enzyme variants from large libraries. biorxiv.orgnih.gov

Another significant biotechnological application is the use of FDH in multi-enzyme cascades for the conversion of CO2 into valuable chemicals. Formaldehyde dehydrogenases are attractive as biocatalysts that can bridge CO2 bioactivation and its subsequent conversion (CO2 → Formic Acid → Formaldehyde → Cn products). rsc.org Researchers have employed bioinformatics tools to discover novel FDHs with exceptionally high reducing activity. For instance, an FDH from Sulfitobacter donghicola (SzFaldDH) was identified that exhibited tenfold greater reducing activity than a commercially available equivalent, achieving high catalytic efficiency in the conversion of CO2 to formaldehyde within a free enzyme system. rsc.org Quantum mechanics and molecular dynamics calculations revealed that this enhanced capability was due to an enlarged substrate tunnel, which facilitates easier binding of substrates and efficient hydrogen transfer. rsc.org

The table below summarizes key research findings on the development of FDH variants and related systems for biotechnological use.

Table 1: Research Findings on Engineered this compound and Related Biosystems
Organism/SystemGene/ProteinEngineering Goal/ApplicationKey Findings & Research DetailsReference
Escherichia coliFrmR / PfrmFormaldehyde Biosensor DevelopmentAn FrmR-based biosensor was optimized to detect formaldehyde levels as low as 1 μM. The system was used to benchmark the in vivo activity of methanol dehydrogenase (Mdh) variants, aiding in the development of synthetic methylotrophy pathways. nih.gov
Escherichia coliGenomic modifications (auxotrophs)Growth-Based Formaldehyde BiosensorsThree different E. coli strains were engineered to be dependent on formaldehyde assimilation for growth. These biosensors can detect formaldehyde concentrations from ~30 μM to ~13 mM and are used as "plug-and-play" devices for screening large enzyme libraries. biorxiv.orgnih.gov
Sulfitobacter donghicolaSzFaldDHCO2 Conversion CascadeA novel FDH discovered via bioinformatics showed outstanding reducing activity, 10-fold greater than commercial enzymes. It serves as an effective biocatalyst for converting formate to formaldehyde, a key step in CO2 utilization pathways. rsc.org
Bacillus subtilisYycRSynthetic MethylotrophyA novel, thiol-independent this compound (YycR) was identified and characterized. This discovery provides new targets for strain engineering to optimize formaldehyde dissimilation pathways for synthetic methylotrophy in an industrially relevant host. asm.orgnih.gov

The development of these advanced FDH variants and associated tools underscores the progress in metabolic engineering and synthetic biology. By tailoring the properties of this key enzyme, scientists are unlocking new possibilities for sustainable bioproduction from C1 feedstocks.

Biotechnological Applications of Formaldehyde Dehydrogenase Non Clinical

Enzymatic Production of Value-Added Chemicals

The ability of formaldehyde (B43269) dehydrogenase to catalyze the interconversion of formaldehyde and formic acid is being harnessed for the synthesis of valuable chemical compounds. This is particularly relevant in the context of developing sustainable and green chemical production processes.

Formaldehyde dehydrogenase is a key catalyst in the reduction of formate (B1220265) to formaldehyde. nih.gov This reaction is an essential step in multi-enzyme cascade systems designed for carbon dioxide (CO2) conversion to more complex molecules. rsc.org The enzyme's performance can be enhanced through immobilization. For instance, when immobilized in siliceous mesostructured cellular foams (MCF) with tailored pore sizes, the activity of FaldDH was improved beyond that of the free enzyme. nih.gov An electrochemical system using this compound from Pseudomonas putida (FldDH) with methylviologen as an artificial cofactor has also been developed for the production of formaldehyde from formate. rsc.org This system achieved a maximum conversion yield of 1.1% at a pH of 10.3 after three hours. rsc.org

Formaldehyde dehydrogenases are attractive biocatalysts that act as a crucial bridge in multi-enzyme cascade reactions for CO2 bioactivation and conversion. rsc.org These cascades often follow a pathway of CO2 → formic acid → formaldehyde → methanol (B129727). acs.orgillinois.edu In such systems, formate dehydrogenase first reduces CO2 to formate, which is then converted to formaldehyde by this compound. taylorandfrancis.comacs.orgillinois.edu Finally, alcohol dehydrogenase reduces formaldehyde to methanol. acs.orgillinois.edu

The efficiency of these cascades is highly dependent on the performance of the this compound. A novel this compound, BmFaldDH, from Burkholderia multivorans, has been identified as a key factor in a successful multi-enzyme system that yielded 3.28 mM of methanol. acs.orgillinois.edusemanticscholar.org The yield was further increased to 7.86 mM with the addition of 1-ethyl-3-methylimidazolium (B1214524) acetate. acs.orgillinois.edusemanticscholar.org Another newly discovered this compound, SzFaldDH, demonstrated outstanding reducing activity, 10-fold greater than a commercial alternative, and achieved the highest catalytic efficiency among free enzyme systems for the CO2 to formaldehyde conversion at 0.496 μmol genzyme−1 min−1. rsc.org

Development of Biosensors for Formaldehyde Detection

The specific catalytic activity of this compound makes it an excellent candidate for the development of highly sensitive and selective biosensors for formaldehyde detection. mdpi.comnih.gov These biosensors are valuable for environmental monitoring and industrial applications where formaldehyde is a common pollutant. nih.govmdpi.com

Enzyme-based formaldehyde sensors primarily rely on the catalytic oxidation of formaldehyde by this compound. mdpi.com In the presence of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), FDH oxidizes formaldehyde to formic acid, with the concurrent reduction of NAD+ to NADH. mdpi.commdpi.com The concentration of formaldehyde can then be determined by measuring the electrochemical signal generated by the production of NADH or the consumption of oxygen. mdpi.com

Various detection methods have been employed in these biosensors. Amperometric biosensors measure the current produced by the oxidation of NADH, while potentiometric sensors can detect changes in pH resulting from the production of formic acid. mdpi.commyu-group.co.jp Some biosensors have achieved direct electron transfer (DET), eliminating the need for a mediator and allowing for formaldehyde oxidation at a low electrode potential. mdpi.comnih.gov

Characteristics of Various this compound-Based Biosensors
Biosensor PrincipleDetection LimitLinear RangeKey FeaturesReference
Direct Electron Transfer (DET) on gold nanoparticle-modified gold electrode0.05 mM0.25 to 2.0 mMMediatorless, stable, and selective. mdpi.comnih.gov
Thiol-functionalized graphene nanocomposite with fern-like gold–palladium deposition0.3 μM1 μM to 100 μMAchieves direct electron transfer by lowering the oxidation potential of NADH. mdpi.com
Organic Field-Effect Transistor (OFET)-based sensor with FDH/Chitosan gel3.1 µM (93 ppb)Up to 2.6 mM (logarithmic)Functions as a potentiometric device, disposable film-type sensor. mdpi.com
Immobilization in mesoporous silica (B1680970) materials1.2 μMNot specifiedRapid response, high sensitivity, and remarkable storage stability (over 80 days). researchgate.net

The stability, sensitivity, and reusability of enzyme-based biosensors are significantly influenced by the method used to immobilize the enzyme on the electrode surface. nih.gov Various techniques have been explored for immobilizing this compound:

Gold Nanoparticles: FDH has been immobilized on gold nanoparticle-modified gold electrodes, which facilitated the first reported direct electron transfer for this enzyme. mdpi.comnih.gov

Mesoporous Silica Materials: These materials provide a high surface area and a protective environment for the enzyme, leading to increased stability. researchgate.net Biosensors using FDH immobilized in mesoporous silica have demonstrated high sensitivity and long-term storage stability. researchgate.net

Polymer Matrices: Chitosan, a natural polymer, has been used to create a polyion-complex gel with FDH on a gold electrode for an OFET-based sensor. mdpi.com Nafion membranes have also been employed to immobilize FDH on gold electrodes. researchgate.net

3D Printing: this compound from Pseudomonas putida has been immobilized using 3D printing technology with calcium alginate. nih.gov This method allows for the creation of reusable microspheres with high relative enzyme activity. nih.gov

Bioremediation Strategies Utilizing this compound

Formaldehyde is a significant environmental pollutant, and bioremediation offers a green and efficient approach for its removal. nih.govresearchgate.net this compound plays a central role in the biological degradation of formaldehyde. nih.gov

The glutathione-independent this compound from Pseudomonas putida is of particular interest for biotechnological applications as it selectively and irreversibly oxidizes formaldehyde to the less toxic formic acid without the need for glutathione (B108866). creative-enzymes.comnih.gov The efficiency of this enzyme in formaldehyde degradation has been demonstrated in various studies. For instance, immobilized PFDH in 3D-printed calcium alginate microspheres showed high catalytic activity and could be reused multiple times. nih.gov

Fungi have also been identified as potential agents for the bioremediation of formaldehyde. Strains of Aspergillus nomius and Penicillium chrysogenum have shown the ability to completely consume high concentrations of formaldehyde. nih.gov The enhanced formaldehyde-degrading capability in Aspergillus nomius was linked to the activity of the glutathione-dependent this compound and formate dehydrogenase pathway. nih.gov

Enzymatic Degradation of Environmental Formaldehyde Pollutants

Formaldehyde is a widespread environmental pollutant found in industrial wastewater, paints, resins, and various consumer products. nih.govumsha.ac.ir Traditional chemical and physical methods for formaldehyde removal often have drawbacks such as high cost and the production of secondary pollutants. umsha.ac.ir Enzymatic degradation using this compound offers a green and highly specific alternative. nih.gov

This compound from Pseudomonas putida (PFDH) is a glutathione-independent oxidoreductase that selectively oxidizes formaldehyde to formic acid, utilizing NAD+ as an electron acceptor. nih.gov This direct, irreversible oxidation is particularly advantageous for biotechnological applications. nih.gov Research has demonstrated the potential of PFDH in biodegrading formaldehyde. nih.gov However, the practical application of free enzymes in industrial settings is often limited by their instability and difficulty in recycling. nih.gov

To overcome these limitations, immobilization techniques have been explored. One study successfully immobilized PFDH using three-dimensional (3D) printing technology with calcium alginate as the matrix. nih.gov This method not only improved the enzyme's stability but also its reusability. The immobilized PFDH/calcium alginate microspheres exhibited a relative enzyme activity of 210% after seven repeated uses, showcasing the potential of this approach for developing robust biocatalytic systems for formaldehyde degradation. nih.gov

Table 1: Optimized Conditions for 3D Printing of Immobilized PFDH

ParameterOptimized Value
Sodium Alginate (SA) Concentration1.635 wt%
CaCl2 Concentration7.4 wt%
CaCl2 Crosslinking Time8 min
Reaction Temperature31.5°C

This table is based on data from a study on 3D-printed immobilized PFDH for formaldehyde biodegradation. nih.gov

Genetic Engineering of Microorganisms for Enhanced Remediation Capabilities

Genetic engineering offers a powerful strategy to enhance the natural formaldehyde remediation capabilities of various organisms. By overexpressing genes encoding for this compound, it is possible to increase an organism's tolerance to and detoxification of this toxic compound.

One study demonstrated this principle by isolating the faldh gene from Brevibacillus brevis, which codes for this compound, and transforming it into tobacco plants. nih.gov The resulting transgenic tobacco lines exhibited two- to three-fold higher specific this compound activity compared to wild-type plants. nih.gov This increased enzymatic activity conferred a higher tolerance to exogenous formaldehyde and an enhanced ability to absorb and metabolize it. nih.gov Using 13C-nuclear magnetic resonance, the study confirmed that the transgenic plants were able to oxidize more aqueous formaldehyde to formate than their wild-type counterparts. nih.gov When exposed to gaseous formaldehyde, the engineered plants converted more of it into formate, citric acid, and malate. nih.gov

Similarly, the overexpression of the Arabidopsis glutathione-dependent this compound (FALDH) in a yeast mutant strain lacking the endogenous FALDH gene conferred high resistance to exogenously added formaldehyde. nih.gov This highlights the functional conservation of the enzyme and its crucial role in formaldehyde metabolism. nih.gov Furthermore, transgenic Arabidopsis plants overexpressing FALDH showed a 25% increase in their efficiency to take up and detoxify exogenous formaldehyde. nih.gov Conversely, plants with reduced FALDH levels demonstrated a slower rate and diminished capacity for formaldehyde detoxification. nih.gov These findings underscore the direct relationship between FALDH activity and the ability to remediate formaldehyde, providing a viable genetic engineering strategy for phytoremediation. nih.govnih.gov

Table 2: Effect of FALDH Overexpression on Formaldehyde Detoxification in Arabidopsis

Plant TypeFALDH ActivityFormaldehyde Detoxification Efficiency
Wild-TypeNormalBaseline
Overexpressing Lines11- to 18-fold higher25% increase
Reduced Level LinesDecreased20% decrease

This table is based on data from a study on transgenic Arabidopsis lines with modified FALDH levels. nih.gov

Strategies for Cofactor Engineering in Biotechnological Systems

The efficiency of this compound, like many oxidoreductases, is dependent on the availability of its cofactor, typically NAD+. wikipedia.org In biotechnological applications, the cost and stability of these cofactors can be limiting factors. Cofactor engineering strategies aim to address these limitations by altering the enzyme's cofactor preference or by implementing efficient cofactor regeneration systems.

Design of this compound Variants with Altered Cofactor Preferences

Most naturally occurring formaldehyde dehydrogenases exhibit a strong preference for NAD+ over NADP+. acs.org However, many biosynthetic pathways of interest rely on NADPH. acs.org Therefore, engineering FDH variants with a switched or broadened cofactor specificity towards NADP+ is a significant area of research. This can be achieved through protein engineering techniques, such as site-directed mutagenesis, targeting the amino acid residues within the cofactor-binding domain. acs.orgscispace.com

While much of the research in this area has focused on the related enzyme formate dehydrogenase (FDH), the principles are directly applicable to this compound. For instance, studies on FDH from Mycobacterium vaccae N10 (MycFDH) have shown that mutating amino acids in the conserved NAD+ binding motif can alter cofactor specificity. scispace.com The double mutant MycFDH A198G/D221Q exhibited the highest catalytic efficiency with NADP+. scispace.com Further engineering, including the replacement of two cysteine residues (C145S/C255V), not only increased resistance to certain chemical compounds but also enhanced the catalytic efficiency with NADP+ six-fold. scispace.com

Table 3: Engineered Formate Dehydrogenase Variants with Altered Cofactor Specificity

EnzymeMutation(s)Key Improvement
MycFDHA198G/D221QHighest catalytic efficiency with NADP+
MycFDHC145S/A198G/D221Q/C255V6-fold enhanced catalytic efficiency with NADP+ and increased chemical resistance
ApFDHD222QSwitched cofactor preference to NADP+
ApFDHD222Q+A199G+H380SSatisfactory activity and NADP+ specificity

This table presents examples of mutations in formate dehydrogenase that have successfully altered cofactor specificity, a strategy applicable to this compound. acs.orgscispace.comacs.org

Applications in Synthetic Biology and Metabolic Engineering

Formaldehyde is a key intermediate in one-carbon (C1) metabolism. nih.gov The ability to control its metabolic fate is of great interest in synthetic biology and metabolic engineering, particularly for the production of biofuels and chemicals from non-traditional feedstocks like methanol.

Construction of Novel Formaldehyde Dissimilation Pathways

A central goal in synthetic methylotrophy is to engineer non-methylotrophic organisms, such as Escherichia coli or Bacillus subtilis, to utilize C1 compounds like methanol as a carbon source. asm.orgnih.gov This requires the introduction of pathways for both the assimilation of formaldehyde into biomass and its dissimilation for energy production. nih.gov

Understanding and engineering native formaldehyde dissimilation pathways is a critical first step. asm.orgnih.gov Many bacteria possess multiple pathways for formaldehyde detoxification, which can lead to the loss of carbon as CO2, thereby reducing the efficiency of synthetic assimilation pathways. asm.orgmdpi.com A common strategy in metabolic engineering is to delete the genes encoding the enzymes of these native dissimilatory pathways, such as this compound. asm.org This knockout of formaldehyde dissimilation pathways is intended to redirect the metabolic flux of formaldehyde towards a newly introduced synthetic assimilation pathway. mdpi.com

For instance, in Corynebacterium glutamicum, the deletion of genes encoding for acetaldehyde (B116499) dehydrogenase and mycothiol-dependent this compound has been explored to enhance the efficiency of synthetic methylotrophy. mdpi.com Similarly, in B. subtilis, which has two known formaldehyde detoxification pathways, identifying and potentially modifying the genes involved, including those for this compound, is crucial for engineering strains for synthetic methylotrophy. asm.orgnih.gov

Engineering Methylotrophy into Industrial Microorganisms

The engineering of methylotrophy—the capacity to utilize single-carbon (C1) compounds like methanol as a primary source of carbon and energy—into non-methylotrophic industrial microorganisms is a significant goal in modern biotechnology. This compound (FDH) is a cornerstone enzyme in this endeavor. The metabolic pathways engineered for C1 assimilation frequently involve the oxidation of methanol to the key, yet toxic, intermediate: formaldehyde. frontiersin.orgfrontiersin.org FDH is crucial for the subsequent conversion of formaldehyde, either through its oxidation to generate energy or its assimilation into the central metabolism of the host organism. mdpi.com This approach holds the potential to transform inexpensive, non-food feedstocks such as methanol into a wide array of valuable chemicals and biofuels.

Both major classes of FDH, the glutathione-dependent (GSH-dependent) and glutathione-independent (GSH-independent) types, have been instrumental in the development of synthetic methylotrophy. The selection of a specific FDH is often dictated by the host organism and the design of the engineered metabolic pathway.

Engineering Escherichia coli for Methylotrophy:

Escherichia coli, a workhorse of the biotechnology industry, is naturally unable to grow on methanol. biorxiv.org To overcome this limitation, researchers have successfully introduced methanol assimilation pathways into E. coli. A common strategy involves the expression of a methanol dehydrogenase (MDH) to catalyze the conversion of methanol to formaldehyde. frontiersin.org Subsequently, a pathway for formaldehyde assimilation is required to complete the metabolic conversion.

Engineering Saccharomyces cerevisiae for Methylotrophy:

The yeast Saccharomyces cerevisiae is another key industrial microorganism that has been targeted for engineered methylotrophy. biorxiv.orgdtu.dk Similar to the work in E. coli, the core strategy is to introduce a metabolic pathway that converts methanol into a central metabolite.

In one approach, scientists engineered S. cerevisiae to utilize methanol by expressing a methanol dehydrogenase. biorxiv.org To manage the resulting formaldehyde, they leveraged the yeast's native glutathione-dependent this compound system. biorxiv.org This endogenous pathway detoxifies formaldehyde by converting it to formate, which can then be either assimilated or further oxidized. biorxiv.orgnih.gov The inherent FDH activity in S. cerevisiae proved sufficient to support the engineered methylotrophic growth, underscoring the enzyme's critical role in synthetic metabolic pathways. biorxiv.org

Data on Engineered Methylotrophic Strains:

The following table provides a summary of key research findings on the use of this compound in engineering methylotrophy in various industrial microorganisms.

Host OrganismEngineered PathwayType of FDH UsedKey Research Findings
Escherichia coliMethanol oxidation coupled with the Ribulose Monophosphate (RuMP) pathwayNAD+-dependent, GSH-independent FDH from Pseudomonas putidaThe co-expression of FDH for the oxidation of formaldehyde to formate resulted in the generation of NADH, which improved the overall redox balance of the engineered strain. mdpi.com
Saccharomyces cerevisiaeMethanol oxidation and assimilationEndogenous Glutathione-dependent FDHThe native FDH system was capable of detoxifying the formaldehyde produced from methanol oxidation, which enabled the engineered strain to grow methylotrophically. biorxiv.org
Corynebacterium glutamicumMethanol assimilationNAD+-dependent, GSH-independent FDHThe expression of an FDH was a component of a synthetic pathway that allowed for the conversion of methanol into value-added chemical products. biorxiv.org

Challenges and Future Directions:

Despite notable advancements, the development of highly efficient engineered methylotrophy faces ongoing challenges. The inherent toxicity of formaldehyde is a primary obstacle, and the catalytic activity and cofactor specificity of FDH can also present limitations. mdpi.com Future research efforts are likely to concentrate on several key areas:

Enzyme Engineering: Enhancing the catalytic efficiency and tailoring the cofactor specificity of FDH through protein engineering techniques.

Pathway Optimization: Fine-tuning the expression levels of FDH and other enzymes in the pathway to minimize the accumulation of formaldehyde and optimize the flow of carbon. nih.gov

Host Engineering: Modifying the metabolism of the host organism to provide better support for the engineered methylotrophic pathway.

The continued progress in synthetic methylotrophy, driven by enzymes such as this compound, has the potential to revolutionize the production of chemicals and fuels from sustainable C1 feedstocks.

Q & A

Q. What is the primary metabolic role of glutathione-dependent FALDH in formaldehyde detoxification?

FALDH catalyzes the oxidation of S-hydroxymethylglutathione (a non-enzymatic adduct of formaldehyde and glutathione) to S-formylglutathione, a critical step in formaldehyde detoxification. Methodologically, this role is validated through in vitro kinetic assays (pH 7.5–10, NAD+ as cofactor) and genetic knockout studies in yeast (sfa1Δ mutants), which show growth impairment under formaldehyde stress . Isotopic tracing (e.g., 14C^{14}\text{C}-formaldehyde) in plant models further confirms formaldehyde assimilation into metabolites like serine, linking FALDH to one-carbon (C1) metabolism .

Q. How is FALDH enzyme activity measured in vitro?

Activity is quantified spectrophotometrically by monitoring NADH production at 340 nm. Standard assays use 2.4 μM NAD+^+, 0.1 M phosphate buffer (pH 8), and S-hydroxymethylglutathione as the substrate. Enzyme-specific activity (e.g., 15 U/mg for Arabidopsis FALDH) is calculated based on initial reaction rates . For pH-dependent studies, alternative buffers (e.g., glycine buffer at pH 10) are employed to assess substrate specificity .

Q. What experimental models are used to study FALDH function?

  • Yeast systems : Saccharomyces cerevisiae with SFA1 (endogenous FALDH) deletions (sfa1Δ) are complemented with heterologous FALDH (e.g., Arabidopsis FALDH) to test functional conservation . Growth assays in formaldehyde-supplemented media (0.6–2 mM) are used to evaluate detoxification efficiency .
  • Plant systems : Transgenic Arabidopsis lines overexpressing FALDH under the 35S promoter are generated via Agrobacterium-mediated transformation. Formaldehyde uptake is measured in liquid cultures using colorimetric assays (e.g., chromotropic acid method) .

Advanced Research Questions

Q. How can researchers optimize FALDH expression and purification for structural studies?

  • Expression : Clone FALDH cDNA into yeast expression vectors (e.g., pYES2 under GAL1-GAL10 promoter) and transform into sfa1Δ strains. Induce with galactose for high-yield production .
  • Purification : Use multi-step chromatography (e.g., anion-exchange, hydrophobic interaction) followed by gradient elution. SDS-PAGE and Western blotting (anti-FALDH antibodies) confirm purity .
  • Crystallography : Resolve structures at ~2.0 Å resolution to analyze active-site residues (e.g., catalytic zinc-binding motifs) .

Q. What explains contradictory kinetic data (e.g., Km variability) across FALDH orthologs?

Discrepancies arise from:

  • pH effects : Arabidopsis FALDH shows higher activity for farnesol at pH 7.5 but broad substrate specificity at pH 10 .
  • Ortholog differences : Human FALDH has a Km of 0.5–1.0 μM for S-hydroxymethylglutathione, while Arabidopsis FALDH has a Km of 7 μM .
  • Assay conditions : Substrate saturation levels and cofactor availability (NAD+^+ vs. NADP+^+) must be standardized .

Q. How to design experiments to test FALDH’s evolutionary conservation?

  • Complementation assays : Express plant FALDH in yeast sfa1Δ mutants and assess formaldehyde tolerance (e.g., growth curves in 1–2 mM formaldehyde) .
  • Sequence alignment : Identify conserved motifs (e.g., glutathione-binding domains) using tools like Clustal Omega .
  • Structural modeling : Compare active-site geometry (e.g., human vs. Arabidopsis FALDH) to infer functional divergence .

Q. What methodologies resolve the metabolic fate of formaldehyde post-FALDH catalysis?

  • Radiolabeling : Feed 14C^{14}\text{C}-formaldehyde to plant/yeast systems and track incorporation into formate, serine, or CO2_2 via scintillation counting .
  • Mutant analysis : Use Arabidopsis lines with suppressed formate dehydrogenase (FDH) to assess formate accumulation .
  • Metabolomics : LC-MS/MS quantifies intermediates (e.g., S-formylglutathione, tetrahydrofolate derivatives) .

Q. How to evaluate FALDH’s role in plant stress responses to exogenous formaldehyde?

  • Dose-response assays : Expose transgenic Arabidopsis to 2–5 mM formaldehyde and monitor detoxification rates (e.g., 50% reduction in 48 hours for overexpression lines vs. 25% in wild-type) .
  • Phenotypic scoring : Document chlorosis, biomass reduction, or leaf necrosis as toxicity markers .
  • Enzyme-linked assays : Correlate FALDH activity (units/mg protein) with formaldehyde uptake efficiency .

Q. What are the limitations of yeast vs. plant systems for FALDH studies?

  • Yeast : High expression yields but lack native C1 metabolic pathways, limiting physiological relevance .
  • Plants : Low endogenous FALDH levels necessitate overexpression but enable ecologically valid detoxification studies (e.g., phytoremediation potential) .

Q. How to investigate FALDH’s dual role in S-nitrosoglutathione (GSNO) reduction?

Use activity assays with GSNO as a substrate and compare kinetics (e.g., kcat/Kmk_{\text{cat}}/K_m) to formaldehyde oxidation. Site-directed mutagenesis (e.g., Cys→Ala substitutions) identifies critical redox-active residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.